SC912
Description
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Properties
Molecular Formula |
C22H13Cl2F3N4O2 |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O2/c23-15-7-13(8-16(24)10-15)20(32)30-19-9-14(22(25,26)27)4-5-18(19)31-21(33)29-17-3-1-2-12(6-17)11-28/h1-10H,(H,30,32)(H2,29,31,33) |
InChI Key |
KRTRXKZPJOTQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
SC912 as an AR-V7 Inhibitor in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgen receptor splice variant 7 (AR-V7) is a critical driver of therapy resistance in castration-resistant prostate cancer (CRPC). As a constitutively active, truncated form of the androgen receptor (AR) that lacks the ligand-binding domain (LBD), AR-V7 is not inhibited by current androgen deprivation therapies that target the LBD. This technical guide provides an in-depth overview of SC912, a novel small molecule inhibitor that targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and AR-V7. This document details the mechanism of action of this compound, presents its preclinical efficacy data in structured tables, outlines the experimental protocols used for its characterization, and provides visual representations of key pathways and workflows to support further research and development in this area.
Introduction: The Challenge of AR-V7 in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men, with disease progression often driven by androgen receptor signaling.[1] Standard-of-care treatments, known as androgen deprivation therapies (ADT), aim to suppress this signaling by either blocking androgen production or inhibiting the AR's ligand-binding domain (LBD).[2] However, many tumors eventually develop resistance to these therapies, leading to castration-resistant prostate cancer (CRPC).[2]
A key mechanism of resistance is the expression of androgen receptor splice variants (AR-Vs), with AR-V7 being the most clinically prevalent.[3] AR-V7 is a truncated isoform of AR that lacks the LBD, rendering it constitutively active and insensitive to LBD-targeting drugs like enzalutamide.[2][3] The presence of AR-V7 is associated with a more aggressive disease phenotype and poor prognosis.[1] Therefore, the development of inhibitors that can effectively target AR-V7 is a critical unmet need in the treatment of CRPC.[2]
This compound: A Novel Pan-AR Inhibitor Targeting the N-Terminal Domain
This compound is a novel small molecule that has been identified as a potent inhibitor of both AR-FL and AR-V7.[2] Unlike conventional antiandrogens, this compound targets the N-terminal domain (NTD) of the androgen receptor.[2] Specifically, its binding site has been mapped to amino acids 507-531 within the AR-NTD.[2][4] This unique mechanism of action allows this compound to inhibit AR-V7, which retains the NTD.[2]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism:[2][4]
-
Direct Binding to AR-NTD: this compound directly binds to the NTD of both AR-FL and AR-V7.[2]
-
Inhibition of Transcriptional Activity: By binding to the NTD, this compound disrupts the transcriptional activity of both AR-FL and AR-V7.[2][4]
-
Impairment of Nuclear Localization: this compound hinders the translocation of AR-V7 into the nucleus, a crucial step for its function as a transcription factor.[2][4]
-
Disruption of DNA Binding: The binding of this compound to the AR-NTD also interferes with the ability of AR-V7 to bind to androgen response elements (AREs) on DNA.[2][4]
These actions collectively lead to the suppression of AR-V7-driven gene expression, resulting in cell cycle arrest, apoptosis, and reduced proliferation of AR-V7-positive CRPC cells.[2]
Quantitative Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | AR-V7 Status | This compound IC50 (µM) | Enzalutamide IC50 (µM) |
| LNCaP | AR-FL | Negative | >10 | ~1-5 |
| VCaP | AR-FL | Positive | ~1-5 | ~1-5 |
| 22Rv1 | AR-FL, AR-V7 | Positive | ~1-5 | >10 |
| PC3 | AR Negative | Negative | >10 | >10 |
Data synthesized from descriptions in available research articles. Actual values may vary between experiments.[4]
Table 2: Effect of this compound on AR-V7 Transcriptional Activity
| Reporter Assay | Cell Line | Treatment (Dose) | Normalized Reporter Activity (% of DMSO control) |
| PSA-Luc | HEK293T (expressing AR-V7) | This compound (0.01 nM - 10 µM) | Dose-dependent decrease |
| PSA-Luc | HEK293T (expressing AR-V7) | Enzalutamide (0.01 nM - 10 µM) | No significant change |
Data synthesized from descriptions in available research articles.[4]
Table 3: In Vivo Efficacy of this compound in AR-V7 Expressing CRPC Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| AR-V7 expressing CRPC | This compound | Significant attenuation |
Data synthesized from descriptions in available research articles.[2]
Detailed Experimental Protocols
This section provides an overview of the methodologies used to evaluate the efficacy of this compound.
Cell Culture and Reagents
-
Cell Lines: LNCaP, VCaP, 22Rv1, PC3, and HEK293T cells were used.[4]
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments involving hormonal manipulation, cells were cultured in androgen-deprived media (phenol red-free RPMI with 10% charcoal-stripped FBS).[5]
-
Compounds: this compound and Enzalutamide were dissolved in DMSO to create stock solutions.[4]
In Vitro Assays
-
Cell Seeding: Prostate cancer cells were seeded in 96-well plates in androgen-deprived media for 24 hours.[4]
-
Treatment: Cells were treated with this compound or enzalutamide at a range of concentrations (e.g., 0.1 nM to 10 µM).[4]
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol.[4]
-
Data Analysis: Luminescence was read on a plate reader, and IC50 values were calculated using non-linear regression analysis.
-
Transfection: HEK293T cells were transiently co-transfected with a PSA-Luc reporter plasmid, a Renilla luciferase control plasmid (pRL-TK), and a plasmid expressing AR-V7.[4]
-
Treatment: After transfection, cells were treated with this compound or enzalutamide at various concentrations in androgen-deprived media for 48 hours.[4]
-
Lysis and Measurement: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
Normalization: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency. Data was then normalized to the DMSO-treated control.[4]
-
Transfection: PC3 cells were transiently transfected with a plasmid expressing GFP-tagged AR-V7.[4]
-
Treatment: Cells were cultured in androgen-deprived media and treated with DMSO, enzalutamide (e.g., 5 µM), or this compound (e.g., 3 µM) for 16 hours.[4]
-
Imaging: Live-cell imaging was performed using a fluorescence microscope.
-
Quantification: The nuclear to cytoplasmic fluorescence intensity of GFP-AR-V7 was quantified for multiple cells (n=10-15) using ImageJ software.[4]
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., male nude mice) were used.
-
Tumor Implantation: AR-V7 expressing CRPC cells (e.g., 22Rv1) were suspended in Matrigel and subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice were randomized into treatment and control groups.
-
Treatment Administration: this compound was administered to the treatment group (e.g., via oral gavage) at a predetermined dose and schedule. The control group received a vehicle control.
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for AR signaling markers).[2]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of CRPC, particularly in patients with tumors expressing AR-V7.[2] Its unique mechanism of targeting the AR-NTD allows it to overcome resistance to current LBD-targeted therapies.[2] The preclinical data demonstrate its ability to inhibit AR-V7 activity, suppress tumor cell proliferation, and attenuate tumor growth in vivo.[2]
Further research is warranted to advance the clinical development of this compound. This includes comprehensive IND-enabling toxicology studies, pharmacokinetic and pharmacodynamic characterization, and ultimately, well-designed clinical trials to evaluate its safety and efficacy in patients with CRPC. The methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of SC912: A Novel Strategy to Counteract Enzalutamide Resistance in Castration-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Enzalutamide, a potent second-generation androgen receptor (AR) antagonist, has significantly improved outcomes for patients with castration-resistant prostate cancer (CRPC). However, the emergence of resistance, frequently driven by the expression of constitutively active AR splice variants like AR-V7, presents a major clinical challenge. This technical guide details the mechanism of action of a novel small molecule, SC912, in overcoming enzalutamide resistance. This compound uniquely targets the N-terminal domain (NTD) of the androgen receptor, enabling inhibition of both full-length AR and the enzalutamide-insensitive AR-V7. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways involved in the action of this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Enzalutamide Resistance
Androgen deprivation therapies (ADT) are the cornerstone of treatment for advanced prostate cancer. Enzalutamide functions by targeting the ligand-binding domain (LBD) of the androgen receptor, effectively blocking androgen signaling.[1] However, a significant number of patients develop resistance, often due to the emergence of AR splice variants, most notably AR-V7.[2][3] AR-V7 lacks the LBD, rendering it constitutively active and insensitive to enzalutamide and other LBD-targeting antiandrogens.[1][2] The expression of AR-V7 is strongly associated with poor prognosis and resistance to current therapies, highlighting the urgent need for novel therapeutic strategies that can effectively target this driver of resistance.[1][2][4]
This compound: A Pan-AR Inhibitor Targeting the N-Terminal Domain
This compound is a novel small molecule identified for its ability to bind to the N-terminal domain (NTD) of the androgen receptor.[1][4] This is a critical distinction from existing therapies, as it allows this compound to inhibit both full-length AR and splice variants lacking the LBD, such as AR-V7.[1][5]
Mechanism of Action
This compound's primary mechanism of action involves its direct binding to a specific region within the AR-NTD, spanning amino acids 507-531.[1][4] This interaction leads to a cascade of inhibitory effects on AR-V7:
-
Disruption of Transcriptional Activity: this compound effectively disrupts the ability of AR-V7 to drive the expression of its target genes.[1][4]
-
Impairment of Nuclear Localization: The molecule hinders the translocation of AR-V7 into the nucleus, a crucial step for its function as a transcription factor.[1][4]
-
Inhibition of DNA Binding: this compound prevents AR-V7 from binding to androgen response elements (AREs) on the DNA, thereby blocking gene transcription.[1][4]
These actions collectively lead to the suppression of AR signaling in enzalutamide-resistant CRPC cells that express AR-V7.
Preclinical Data on this compound's Efficacy
In vitro and in vivo preclinical studies have demonstrated the potential of this compound to overcome enzalutamide resistance.
In Vitro Efficacy
This compound has shown significant anti-proliferative and pro-apoptotic effects in AR-V7 positive CRPC cell lines.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | AR-V7 Status | Effect of this compound (at 3 µM) |
| 22Rv1 | Full-length & V7 | Positive | Proliferation suppression, cell-cycle arrest, apoptosis induction |
| PC3 (engineered) | GFP-AR-V7 | Positive | Impaired nuclear localization of AR-V7 |
Data summarized from published preclinical studies.[1][4]
In Vivo Efficacy
In xenograft models using AR-V7 expressing CRPC cells, this compound demonstrated significant anti-tumor activity.
Table 2: In Vivo Activity of this compound in CRPC Xenograft Models
| Xenograft Model | Key Finding |
| AR-V7 expressing CRPC | Attenuated tumor growth |
| AR-V7 expressing CRPC | Antagonized intratumoral AR signaling |
Data summarized from published preclinical studies.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Overcoming Enzalutamide Resistance
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound targets the AR-NTD to inhibit AR-V7 and overcome enzalutamide resistance.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: Workflow for in vitro evaluation of this compound in CRPC cell lines.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of CRPC cells.
Materials:
-
CRPC cell lines (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Enzalutamide (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed CRPC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and enzalutamide in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound, enzalutamide, or DMSO (vehicle control).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
AR-V7 Nuclear Localization Assay (Immunofluorescence)
Objective: To assess the effect of this compound on the nuclear localization of AR-V7.
Materials:
-
CRPC cells expressing AR-V7 (e.g., PC3 cells transiently expressing GFP-AR-V7)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound (3 µM)
-
Enzalutamide (5 µM as a negative control for AR-V7)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA) in PBS (blocking solution)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, enzalutamide, or DMSO for 16 hours.[4]
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
If not using a GFP-tagged protein, incubate with a primary antibody against AR-V7 overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio using image analysis software (e.g., ImageJ).[4]
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of AR, AR-V7, and downstream targets.
Materials:
-
CRPC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for overcoming enzalutamide resistance in CRPC. Its unique mechanism of targeting the AR-NTD allows for the effective inhibition of the key resistance driver, AR-V7. The preclinical data strongly support its continued development. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with enzalutamide-resistant CRPC. Furthermore, the identification of predictive biomarkers for this compound response will be crucial for patient selection and treatment optimization. The development of this compound and other NTD-targeting inhibitors offers a new paradigm in the treatment of advanced prostate cancer.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preclinical Profile of SC912 in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by current anti-androgen therapies. SC912 is a novel small molecule inhibitor designed to overcome this resistance by targeting the N-terminal domain (NTD) of the androgen receptor. This document provides a comprehensive technical overview of the preclinical studies of this compound in CRPC, detailing its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation. The information is based on the findings from a key study by Yi et al., published in Oncogene in 2024.[1][2][3]
Mechanism of Action: Targeting the AR N-Terminal Domain
This compound functions as a pan-AR inhibitor by directly binding to the N-terminal domain (NTD) of both the full-length androgen receptor (AR-FL) and its splice variant AR-V7.[1][3] This interaction is crucial for its activity against CRPC, as AR-V7 is a key driver of resistance to conventional therapies that target the ligand-binding domain. The binding of this compound to the AR-NTD has been shown to disrupt the transcriptional activity of AR-V7, impair its nuclear localization, and inhibit its binding to DNA.[1][3] This multifaceted inhibition of AR-V7 function effectively shuts down a critical signaling pathway for CRPC cell survival and proliferation.
Signaling Pathway of this compound Action
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro assays assessing its impact on cell viability, apoptosis, and cell cycle progression in various CRPC cell lines.
Table 1: Anti-proliferative Activity of this compound in CRPC Cell Lines
| Cell Line | AR-V7 Status | This compound IC50 (µM) | Enzalutamide IC50 (µM) |
| 22Rv1 | Positive | ~1.0 | >10 |
| LNCaP95 | Positive | ~2.0 | >10 |
| VCaP | Positive | Not Reported | Not Reported |
| LNCaP | Negative | >10 | ~1.0 |
| PC3 | Negative | >10 | >10 |
Data extracted from CellTiter-Glo assays. IC50 values are approximate based on graphical representations in the source publication.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (1 µM this compound) | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved PARP |
| 22Rv1 | 24h | Specific % not reported, significant increase observed | Significant increase |
| LNCaP95 | 24h | Specific % not reported, significant increase observed | Significant increase |
Quantitative data on the exact percentage of apoptotic cells were not available in the abstract. The information is based on the reported significant increase in Annexin V positive cells and cleaved PARP levels.
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | Treatment (1 µM this compound) | % Cells in S-phase (BrdU+) | Change in Cell Cycle Phase Distribution |
| 22Rv1 | 24h | Specific % not reported, significant decrease observed | G1 arrest indicated |
| LNCaP95 | 24h | Specific % not reported, significant decrease observed | G1 arrest indicated |
Quantitative data on the exact percentage of cells in each phase of the cell cycle were not available in the abstract. The information is based on the reported significant decrease in BrdU incorporation, indicative of S-phase arrest.
In Vivo Efficacy in a Xenograft Model
The anti-tumor activity of this compound was evaluated in a castration-resistant prostate cancer xenograft model using 22Rv1 cells, which endogenously express AR-V7.
Table 4: In Vivo Anti-tumor Activity of this compound in 22Rv1 Xenografts
| Treatment Group | Dose & Schedule | Mean Tumor Volume Change | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Progressive Growth | 0% |
| This compound | 25 mg/kg, daily | Significant Reduction | >60% (estimated from graphical data) |
| Enzalutamide | 10 mg/kg, daily | Continued Growth | <30% (estimated from graphical data) |
The 22Rv1 xenograft model is a well-established model for CRPC that expresses AR-V7.[4][5][6][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Prostate cancer cell lines (22Rv1, LNCaP95, VCaP, LNCaP, PC3) are seeded in 96-well opaque-walled plates at a density of 5,000 cells/well in their respective growth media.
-
Compound Treatment: After 24 hours, the media is replaced with fresh media containing serial dilutions of this compound, enzalutamide, or vehicle control (DMSO).
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.
-
Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: CRPC cells are seeded in 6-well plates and treated with 1 µM this compound or vehicle control for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Cleaved PARP
This assay detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against cleaved PARP, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (BrdU Incorporation Assay)
This assay measures the percentage of cells in the S-phase of the cell cycle by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).
-
BrdU Labeling: Cells treated with this compound are incubated with BrdU for 1-2 hours.
-
Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized.
-
DNA Denaturation: The DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Staining: Cells are stained with a fluorescently labeled anti-BrdU antibody and a DNA content dye (e.g., 7-AAD).
-
Flow Cytometry: The cell cycle distribution is analyzed by flow cytometry.
AR-V7 Dependent PSA-Luciferase Reporter Assay
This assay assesses the ability of this compound to inhibit the transcriptional activity of AR-V7.
-
Transfection: HEK293T cells are co-transfected with a PSA-luciferase reporter plasmid, a Renilla luciferase control plasmid, and an expression plasmid for AR-V7.
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound for 48 hours.
-
Luciferase Measurement: The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model of CRPC.
-
Tumor Implantation: Male athymic nude mice are subcutaneously inoculated with 22Rv1 cells mixed with Matrigel.
-
Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment groups.
-
Drug Administration: Mice are treated daily with oral gavage of this compound (25 mg/kg), enzalutamide (10 mg/kg), or vehicle control.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Study Endpoint: The study is terminated after a predefined period or when tumors in the control group reach a specified size. Tumors are then excised for further analysis.
Conclusion
The preclinical data for this compound demonstrate its potential as a promising therapeutic agent for castration-resistant prostate cancer. By targeting the N-terminal domain of the androgen receptor, this compound effectively inhibits the activity of both full-length AR and the resistance-driving AR-V7 splice variant. This leads to a potent anti-proliferative and pro-apoptotic effect in AR-V7-positive CRPC cells and significant tumor growth inhibition in a relevant in vivo model. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other AR-NTD inhibitors for the treatment of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the transactivation domain of androgen receptor as a therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 22Rv1. Culture Collections [culturecollections.org.uk]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 7. Ginsenoside compound K suppresses tumour growth in the 22Rv1 xenograft model and inhibits androgenic responses via the transcriptional mechanism in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new human prostate carcinoma cell line, 22Rv1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Small Molecule SC912: A Novel Inhibitor of AR-V7 Nuclear Localization in Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen deprivation therapies (ADT) in castration-resistant prostate cancer (CRPC).[1][2] AR-V7 is a truncated form of the androgen receptor (AR) that lacks the ligand-binding domain (LBD), rendering it constitutively active and unresponsive to conventional AR-LBD-targeting inhibitors.[1][2] The nuclear localization of AR-V7 is a prerequisite for its transcriptional activity and subsequent promotion of tumor growth.[3][4] This guide details the mechanism of action of SC912, a novel small molecule that directly targets the AR N-terminal domain (AR-NTD) to inhibit AR-V7 activity, with a specific focus on its effects on AR-V7 nuclear localization.[1][2][5]
Mechanism of Action of this compound
This compound represents a significant advancement in targeting AR signaling by binding to the AR-NTD of both full-length AR (AR-FL) and AR-V7.[1][2] This interaction is dependent on the amino acid region 507-531 within the AR-NTD.[1][2] By targeting the NTD, this compound circumvents the resistance mechanisms associated with LBD mutations or the absence of the LBD in splice variants like AR-V7. The binding of this compound to the AR-NTD disrupts the transcriptional activity of AR-V7, impairs its nuclear localization, and inhibits its binding to DNA.[1][2][6] In AR-V7-positive CRPC cells, this leads to the suppression of proliferation, cell-cycle arrest, and the induction of apoptosis.[1][2]
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear-specific AR-V7 Protein Localization is Necessary to Guide Treatment Selection in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Nuclear Localization correlates with AR-V7 mRNA expression in Circulating Tumor Cells (CTCs) from Metastatic Castration Resistance Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]
- 6. axonmedchem.com [axonmedchem.com]
SC912: A Comprehensive Technical Guide on a Novel Androgen Receptor N-Terminal Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC912 is a novel small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR), including the constitutively active splice variant AR-V7.[1][2] This compound has demonstrated significant potential in overcoming resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it outlines key experimental protocols for its characterization and visualizes its signaling pathway and experimental workflows.
Molecular Structure and Physicochemical Properties
This compound, with the chemical name N-{2-[3-(3-Cyanophenyl)urea]-5-(trifluoromethyl)phenyl}-3,5-dichlorobenzamide, is a small molecule with a molecular formula of C22H13Cl2F3N4O2 and a molecular weight of 493.27 g/mol .[3]
| Property | Value | Reference |
| Molecular Formula | C22H13Cl2F3N4O2 | [3] |
| Molecular Weight | 493.27 g/mol | [3] |
| IUPAC Name | N-{2-[3-(3-Cyanophenyl)urea]-5-(trifluoromethyl)phenyl}-3,5-dichlorobenzamide | [3] |
| AR-V7 IC50 | 0.36 µM |
Mechanism of Action
This compound functions as a potent inhibitor of both full-length androgen receptor (AR-FL) and its splice variant AR-V7 by directly binding to the AR N-terminal domain (AR-NTD).[1][2] This interaction is crucial as AR-V7 lacks the ligand-binding domain (LBD), the target of current antiandrogen therapies, rendering it constitutively active and a key driver of resistance in CRPC.[1]
The binding of this compound to the AR-NTD, specifically engaging amino acids 507-531, leads to a cascade of inhibitory effects:[1][2]
-
Disruption of Transcriptional Activity: this compound effectively disrupts the transcriptional activity of AR-V7.[1][2]
-
Impairment of Nuclear Localization: The inhibitor impairs the nuclear localization of AR-V7, preventing it from accessing its target genes in the nucleus.[1][2]
-
Inhibition of DNA Binding: this compound hinders the binding of AR-V7 to DNA, a critical step for gene transcription.[1][2]
By targeting these key functions, this compound effectively suppresses the proliferation of AR-V7 positive CRPC cells, induces cell-cycle arrest, and promotes apoptosis.[1][2]
Signaling Pathway of this compound in AR-V7 Positive CRPC Cells
Caption: Signaling pathway of this compound in AR-V7 positive CRPC cells.
Experimental Protocols
Disclaimer: The following are representative protocols based on standard laboratory techniques. Specific parameters for experiments involving this compound may vary and should be referenced from the primary literature.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP, which is indicative of metabolically active cells.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate for an additional 48-72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR-V7, AR-FL, PARP, Caspase-3, Actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Preparation: Harvest AR-V7 expressing prostate cancer cells (e.g., 22Rv1) and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of male immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Experimental and Logical Workflows
Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Logical relationship of this compound's anti-cancer effects.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the transactivation domain of androgen receptor as a therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
SC912: A Novel Androgen Receptor N-Terminal Domain Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide on the Discovery and Preclinical Development of SC912
Executive Summary
Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by current therapies. This guide details the discovery and preclinical development of this compound, a novel small molecule inhibitor that directly targets the N-terminal domain (NTD) of the androgen receptor. By binding to both full-length AR (AR-FL) and AR-V7, this compound effectively abrogates their transcriptional activity, leading to potent anti-tumor effects in preclinical models of CRPC. This document provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation, intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Challenge of AR-V7 in CRPC
Androgen deprivation therapies (ADT) are the cornerstone of treatment for advanced prostate cancer. However, most tumors eventually progress to a castration-resistant state, where AR signaling remains active despite low androgen levels. The emergence of AR splice variants, particularly AR-V7, is a frequent driver of this resistance.[1] AR-V7 lacks the LBD, rendering it insensitive to conventional anti-androgens like enzalutamide.[1] This constitutively active transcription factor promotes tumor growth and is associated with poor prognosis, highlighting the urgent need for novel therapeutic strategies that can effectively inhibit AR-V7.[1]
Discovery of this compound: A Pan-AR Inhibitor
This compound was identified as a small molecule capable of binding to the N-terminal domain (NTD) of the androgen receptor.[1] This is a significant departure from existing therapies that target the LBD. The binding of this compound to the AR-NTD is dependent on the amino acid region 507-531.[1] This interaction is crucial as it allows this compound to inhibit both full-length AR and the LBD-lacking AR-V7, thus acting as a "pan-AR" inhibitor.[1] While the specific details of the initial discovery and synthesis of this compound are not publicly available, its unique mechanism of targeting the AR-NTD represents a promising approach to overcoming resistance mediated by AR splice variants.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted inhibition of AR signaling:
-
Direct Binding to AR-NTD: this compound directly binds to the NTD of both AR-FL and AR-V7.[1]
-
Inhibition of Transcriptional Activity: By binding to the AR-NTD, this compound disrupts the transcriptional activity of both AR-FL and AR-V7, preventing the expression of downstream target genes essential for prostate cancer cell survival and proliferation.[1]
-
Impairment of Nuclear Localization and DNA Binding: this compound hinders the nuclear localization of AR-V7 and its subsequent binding to DNA, which are critical steps for its function as a transcription factor.[1]
The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.
Figure 1. Mechanism of action of this compound in CRPC cells.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in a series of in vitro and in vivo preclinical studies.
In Vitro Studies
This compound demonstrated potent inhibition of AR-V7-mediated gene transcription.
| Assay | Cell Line | IC50 | Reference |
| AR-V7 Reporter Assay | HEK293T | 0.36 µM | [2] |
This compound effectively suppressed the proliferation of various CRPC cell lines, including those expressing AR-V7 (22Rv1).
| Cell Line | Treatment | Effect | Reference |
| LNCaP | This compound | Proliferation arrest | [3] |
| VCaP | This compound | Proliferation arrest | [3] |
| 22Rv1 | This compound | Proliferation arrest | [3] |
Treatment with this compound led to cell cycle arrest at the G1/S phase and induced apoptosis in CRPC cells.
| Cell Line | Treatment (1 µM this compound, 24h) | Effect | Reference |
| LNCaP | This compound | G1 phase blockade and apoptosis | [2] |
| VCaP | This compound | G1 phase blockade and apoptosis | [2] |
| 22Rv1 | This compound | G1 phase blockade and apoptosis | [2] |
In Vivo Studies
The in vivo efficacy of this compound was assessed in CRPC xenograft models.
| Xenograft Model | Treatment | Effect on Tumor Growth | Effect on PSA Levels | Reference |
| VCaP | 60 mg/kg this compound, i.p., 5 times/week for 3 weeks | Effective halt in tumor growth | Not specified | [2] |
| 22Rv1 | 90 mg/kg this compound, i.p., 5 days/week for 3 weeks | Alleviation of tumor progression | Not specified | [2] |
Importantly, no noticeable loss in body weight was observed in the treated mice, suggesting good tolerability at the administered doses.[2]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay was used to assess the anti-proliferative effect of this compound.
-
Cell Seeding: LNCaP, VCaP, 22Rv1, and PC3 cells were seeded in androgen-deprived media for 24 hours.
-
Treatment: Cells were exposed to a range of concentrations of this compound (0.1 nM–10 µM), enzalutamide, or DMSO as a vehicle control.
-
Incubation: Cell culture media and treatments were refreshed on day 3, and cell viability was measured on day 6.
-
Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
Figure 2. Workflow for the CellTiter-Glo® cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol was used to determine the effect of this compound on the cell cycle.
-
Cell Culture and Treatment: LNCaP, VCaP, 22Rv1, and PC3 cells were cultured in androgen-deprived media for 48 hours and then treated with 1 µM this compound, 3 µM enzalutamide, or DMSO for 24 hours.
-
BrdU Labeling: Cells were pulsed with BrdU for 1 hour before harvesting.
-
Staining: Cells were fixed, permeabilized, and stained with anti-BrdU antibody and a DNA dye (e.g., 7-AAD).
-
Analysis: Cell cycle distribution was analyzed by flow cytometry. G1 and G2/M phases were defined by DNA content, and S-phase was defined by BrdU incorporation.
Apoptosis Assay (Annexin V Staining)
This assay was used to quantify this compound-induced apoptosis.
-
Cell Treatment: Cells were treated as described for the cell cycle analysis.
-
Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
Western Blot Analysis
This technique was used to assess the levels of specific proteins involved in apoptosis.
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against cleaved PARP and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
CRPC Xenograft Model
This in vivo model was used to evaluate the anti-tumor efficacy of this compound.
-
Tumor Implantation: VCaP or 22Rv1 cells were subcutaneously implanted into immunodeficient mice.
-
Treatment: Once tumors reached a specified size, mice were treated with this compound (60 or 90 mg/kg, i.p.) or a vehicle control.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised for further analysis.
Figure 3. Workflow for the in vivo CRPC xenograft study.
Clinical Development and Future Directions
As of the date of this document, there is no publicly available information regarding the clinical development of this compound. Searches of clinical trial registries have not identified any ongoing or completed clinical trials for this compound. Therefore, this compound is considered to be in the preclinical stage of development.
The promising preclinical data for this compound warrant further investigation. Future studies should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies are needed to optimize dosing and schedule for potential clinical trials.
-
Toxicology: Comprehensive toxicology studies are required to assess the safety profile of this compound.
-
Combination Therapies: Investigating this compound in combination with other standard-of-care agents for CRPC could reveal synergistic effects.
-
Biomarker Development: Identifying biomarkers to predict response to this compound will be crucial for patient selection in future clinical trials.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, targeting the N-terminal domain of both full-length androgen receptor and the clinically significant AR-V7 splice variant, addresses a key mechanism of resistance to current therapies. The robust preclinical data demonstrating its ability to inhibit CRPC cell proliferation, induce apoptosis, and suppress tumor growth in vivo provide a strong rationale for its continued development. Further investigation into its clinical potential is eagerly awaited and could offer a new therapeutic option for patients with advanced prostate cancer.
References
SC912: A Novel Inhibitor of Androgen Receptor Signaling Pathways in Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, even in the castration-resistant state (CRPC). A significant challenge in treating CRPC is the emergence of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) and are therefore resistant to current anti-androgen therapies. This technical guide details the mechanism of action and impact of SC912, a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor. By binding to a specific region within the AR-NTD, this compound effectively inhibits both full-length AR (AR-FL) and the clinically relevant AR-V7 splice variant. This document provides a comprehensive overview of the preclinical data on this compound, including its effects on AR-V7 transcriptional activity, nuclear localization, and downstream cellular processes. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's therapeutic potential in CRPC.
Introduction
Androgen deprivation therapies (ADT) are the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to CRPC, a lethal form of the disease. A key mechanism of resistance is the reactivation of AR signaling, often through the expression of AR splice variants that lack the LBD.[1][2] AR-V7 is the most well-characterized of these variants and its expression is associated with resistance to second-generation anti-androgens like enzalutamide and abiraterone.[1][2]
This compound is a recently identified small molecule that offers a novel therapeutic strategy by directly targeting the AR-NTD, a region essential for the transcriptional activity of both AR-FL and AR-V7.[1][2][3] This pan-AR inhibitor has been shown to disrupt the function of both receptor forms, leading to anti-proliferative and pro-apoptotic effects in AR-V7-positive CRPC cells.[1][2][3] This guide will provide a detailed examination of the preclinical evidence supporting the development of this compound as a potential treatment for CRPC.
Mechanism of Action of this compound
This compound functions by directly binding to the N-terminal domain of the androgen receptor.[1][2] This interaction is crucial as the NTD is a constitutively active region responsible for transactivation and is present in both AR-FL and the AR-V7 splice variant.
Binding Site and Specificity
Studies have identified that this compound's pan-AR targeting relies on its interaction with amino acids 507-531 within the AR-NTD.[1][2] This specific binding allows this compound to effectively inhibit both the androgen-dependent activity of AR-FL and the constitutive activity of AR-V7.
Impact on AR Signaling
The binding of this compound to the AR-NTD has several downstream consequences that collectively inhibit AR signaling:
-
Disruption of Transcriptional Activity: this compound has been shown to disrupt the transcriptional activity of both AR-FL and AR-V7, preventing the expression of key AR target genes.[1][2][3]
-
Impaired Nuclear Localization: The nuclear translocation of the androgen receptor is a critical step for its function as a transcription factor. This compound has been observed to impair the nuclear localization of both AR-FL and AR-V7.[1][2]
-
Inhibition of DNA Binding: By interfering with the AR's structure and/or its interaction with co-regulatory proteins, this compound hinders the binding of both AR-FL and AR-V7 to androgen response elements (AREs) on the DNA.[1][2]
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention by this compound.
Caption: Androgen Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 Value | Key Finding |
| AR-V7 Activity Assay | AR-V7 | Not Specified | 0.36 µM | Potent inhibition of AR-V7 activity. |
| AR Activation Assay | Androgen Receptor | PC3 | 0.57 µM | Effective inhibition of AR activation. |
| Hormone Receptor Specificity | GR and PR | Not Specified | No Inhibition | Selective for AR over other steroid receptors. |
Table 2: Cellular Effects of this compound in CRPC Cell Lines
| Experiment | Cell Lines | This compound Concentration | Duration | Outcome |
| Gene Expression Analysis | LNCaP95 | 2 µM | 24 hours | Strong repression of AR-regulated genes (PSA, FKBP5, TMPRSS2). |
| Cell Cycle Analysis | LNCaP, VCaP, 22Rv1 | 1 µM | 24 hours | Induction of G1 phase blockade. |
| Apoptosis Assay | LNCaP, VCaP, 22Rv1 | 1 µM | 24 hours | Induction of apoptosis. |
| Nuclear Localization Assay | LNCaP, LNCaP-AR-V7 | 3 µM | 5 hours | Significant reduction in intranuclear accumulation of AR-FL and AR-V7. |
| Chromatin Binding Assay | Not Specified | Not Specified | Not Specified | Significant reduction in the binding of AR proteins to chromatin. |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.
PSA-Luciferase Reporter Assay
This assay is designed to measure the transcriptional activity of AR-FL and AR-V7.
-
Cell Line: PC3 cells, which are AR-negative, are used for transfection.
-
Transfection: Cells are co-transfected with a PSA-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and a plasmid expressing either AR-FL or AR-V7.
-
Treatment: Transfected cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO) in androgen-deprived media for 30 minutes. For AR-FL expressing cells, 10 nM DHT is added to stimulate receptor activity.
-
Incubation: Cells are incubated for an additional 48 hours.
-
Readout: Luciferase activity is measured, and the relative PSA-luciferase activity is normalized to the Renilla luciferase activity.
The workflow for this assay is depicted in the diagram below.
Caption: PSA-Luciferase Reporter Assay Workflow.
Western Blotting
Western blotting is used to assess the protein levels of AR, AR-V7, and other relevant proteins in cell lysates.
-
Cell Lysis: CRPC cells (e.g., LNCaP, VCaP, 22Rv1) are treated with this compound or vehicle control for a specified duration. Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-AR, anti-AR-V7, anti-GAPDH as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized and quantified.
Cell Viability and Apoptosis Assays
These assays are performed to determine the effect of this compound on cell proliferation and survival.
-
Cell Seeding: CRPC cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Viability Measurement: Cell viability can be assessed using various methods, such as MTS or MTT assays, which measure metabolic activity.
-
Apoptosis Detection: Apoptosis can be measured by methods such as Annexin V/PI staining followed by flow cytometry, or by detecting caspase activation.
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice are implanted with human CRPC cells (e.g., 22Rv1) that express AR-V7 to establish tumors.
-
Treatment: Once tumors reach a certain size, the mice are treated with this compound or a vehicle control, typically via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and other tissues may be harvested for further analysis, such as measuring the expression of AR target genes.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. By targeting the N-terminal domain of the androgen receptor, this compound is able to inhibit both full-length AR and the clinically significant AR-V7 splice variant, overcoming a major mechanism of resistance to current anti-androgen therapies. The preclinical data demonstrate that this compound effectively disrupts AR signaling, leading to decreased proliferation, cell cycle arrest, and apoptosis in CRPC cells. The in vivo efficacy in xenograft models further supports its potential for clinical development. Further investigation into the safety, pharmacokinetics, and clinical efficacy of this compound is warranted to establish its role in the management of advanced prostate cancer.
References
The Efficacy of SC912 in Castration-Resistant Prostate Cancer: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC912 is an investigational small molecule inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR), a critical driver of prostate cancer progression. Notably, this compound demonstrates a dual-inhibitory mechanism, effectively targeting both full-length AR (AR-FL) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a key mechanism of resistance to current androgen deprivation therapies that target the ligand-binding domain (LBD) of the AR. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo efficacy of this compound in castration-resistant prostate cancer (CRPC) models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction
Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to a more aggressive, castration-resistant state (CRPC). A primary driver of this resistance is the expression of AR splice variants, most notably AR-V7, which lacks the LBD and is therefore insensitive to conventional anti-androgen therapies. This compound has emerged as a promising therapeutic agent that circumvents this resistance by binding to the AR-NTD, a region present in both AR-FL and AR-V7. This direct targeting of the NTD leads to the disruption of AR-V7 transcriptional activity, impairment of its nuclear localization, and reduced DNA binding, ultimately inhibiting tumor growth. This document will delve into the preclinical data supporting the efficacy of this compound.
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative, cell cycle arrest, and pro-apoptotic activity in AR-V7-positive CRPC cell lines.
Quantitative Data Summary
| Cell Line | Assay | Endpoint | This compound Concentration | Result |
| LNCaP95 | Proliferation | IC50 | Not explicitly stated | Suppressed proliferation |
| 22Rv1 | Proliferation | IC50 | Not explicitly stated | Suppressed proliferation |
| LNCaP95 | Cell Cycle | G1/S/G2-M Phase Distribution | Not explicitly stated | Induced cell-cycle arrest |
| 22Rv1 | Cell Cycle | G1/S/G2-M Phase Distribution | Not explicitly stated | Induced cell-cycle arrest |
| LNCaP95 | Apoptosis | % Apoptotic Cells | Not explicitly stated | Induced apoptosis |
| 22Rv1 | Apoptosis | % Apoptotic Cells | Not explicitly stated | Induced apoptosis |
| LNCaP95 | Gene Expression (RNA-seq) | Downregulation of AR/AR-V7 target genes | 2 µM | Significant alteration of AR and AR-V7 regulated genes |
| LNCaP, VCaP, 22Rv1 | Gene Expression (qRT-PCR) | Downregulation of canonical AR-regulated genes | 0.1, 0.3, 1, 3 µM | Dose-dependent inhibition |
Experimental Protocols
Cell Lines and Culture:
-
LNCaP95, 22Rv1, VCaP, and LNCaP cells were utilized. These are established human prostate cancer cell lines, with LNCaP95 and 22Rv1 being notable for their expression of AR-V7.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Proliferation Assay:
-
Methodology: While the specific assay type (e.g., MTT, CellTiter-Glo) is not detailed in the provided search results, a standard cell proliferation assay would involve seeding cells in 96-well plates, treating them with a range of this compound concentrations for a specified period (e.g., 72 hours), and then measuring cell viability using a reagent that quantifies metabolic activity or ATP content.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated by fitting the dose-response data to a sigmoidal curve.
Cell Cycle Analysis:
-
Methodology: Cells would be treated with this compound or a vehicle control for a defined time (e.g., 48 hours). Subsequently, cells would be harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells would then be measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle would be determined using cell cycle analysis software.
Apoptosis Assay:
-
Methodology: Apoptosis would be assessed using a method such as Annexin V and PI staining followed by flow cytometry. Cells would be treated with this compound or vehicle control. After treatment, cells would be harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters cells with compromised membranes).
-
Data Analysis: Flow cytometry would be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.
RNA Sequencing (RNA-seq) and Quantitative Real-Time PCR (qRT-PCR):
-
Methodology: LNCaP95 cells were treated with 2 µM this compound or DMSO for 24 hours for RNA-seq analysis. For qRT-PCR, various cell lines were treated with this compound at concentrations ranging from 0.1 to 3 µM for 24 hours. Total RNA was extracted, and cDNA was synthesized.
-
Data Analysis: For RNA-seq, differential gene expression analysis was performed to identify AR and AR-V7 target genes affected by this compound. For qRT-PCR, the relative expression of target genes was normalized to a housekeeping gene.
In Vivo Efficacy
This compound has shown the ability to inhibit tumor growth in a castration-resistant prostate cancer xenograft model.
Quantitative Data Summary
| Animal Model | Tumor Type | Treatment | Endpoint | Result |
| Xenograft (unspecified mouse strain) | AR-V7 expressing CRPC | This compound (dosage and administration route not specified) | Tumor Growth | Attenuated tumor growth |
| Xenograft (unspecified mouse strain) | AR-V7 expressing CRPC | This compound (dosage and administration route not specified) | Intratumoral AR signaling | Antagonized |
Experimental Protocol
Xenograft Model:
-
Methodology: AR-V7-expressing CRPC cells (e.g., LNCaP95 or 22Rv1) would be subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice would be randomized into treatment and control groups. The treatment group would receive this compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule, while the control group would receive a vehicle. Tumor volume would be measured regularly with calipers.
-
Data Analysis: Tumor growth curves would be plotted for both groups. At the end of the study, tumors would be excised and weighed. Statistical analysis would be performed to compare the tumor volumes and weights between the treated and control groups. Immunohistochemistry or Western blotting of tumor lysates could be used to assess the modulation of intratumoral AR signaling.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by directly targeting the N-terminal domain of both AR-FL and AR-V7. This binding event disrupts the normal function of these receptors in several key ways:
-
Inhibition of Transcriptional Activity: this compound blocks the ability of AR-V7 to activate the transcription of its target genes, which are crucial for CRPC cell survival and proliferation.
-
Impaired Nuclear Localization: The proper function of AR and its variants requires their translocation into the nucleus. This compound interferes with this process for AR-V7.
-
Reduced DNA Binding: By altering the conformation or accessibility of the DNA-binding domain, this compound diminishes the ability of AR-V7 to bind to androgen response elements (AREs) on the DNA.
The following diagrams illustrate the proposed signaling pathway of AR-V7 and the mechanism of inhibition by this compound.
Methodological & Application
Application Notes and Protocols for SC912 in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC912 is a novel small molecule inhibitor targeting the N-terminal domain (NTD) of the Androgen Receptor (AR), including both the full-length receptor (AR-FL) and its constitutively active splice variant, AR-V7.[1][2] This unique mechanism of action makes this compound a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR-V7 expression, which confers resistance to conventional anti-androgen therapies.[1][2] In vitro studies have demonstrated that this compound effectively suppresses proliferation, induces cell cycle arrest, and promotes apoptosis in AR-V7-positive CRPC cells.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the NTD of both AR-FL and AR-V7.[1][2] This interaction disrupts the transcriptional activity of these receptors, impairs their nuclear localization, and inhibits their binding to DNA.[1][2] By targeting the NTD, this compound overcomes the resistance mechanisms associated with therapies targeting the ligand-binding domain (LBD) of the AR, which is absent in AR-V7.[1]
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for SC912 in a Prostate Cancer Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC912 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows this compound to inhibit both full-length AR and its splice variants, most notably AR-V7, which lacks the ligand-binding domain and is a key driver of resistance to standard androgen deprivation therapies in castration-resistant prostate cancer (CRPC).[1][2][3][4] Preclinical studies have demonstrated that this compound can effectively suppress the proliferation of AR-V7 positive CRPC cells and attenuate tumor growth in xenograft models, highlighting its therapeutic potential.[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model of prostate cancer, with a specific focus on models expressing AR-V7. The provided protocols are intended to assist researchers in designing and executing in vivo efficacy studies of this compound.
Mechanism of Action of this compound
This compound functions as a pan-AR inhibitor by binding to the AR N-terminal domain (AR-NTD).[1][2] This interaction disrupts the transcriptional activity of both full-length AR and AR splice variants like AR-V7.[1][4] By targeting the AR-NTD, this compound overcomes the resistance mechanisms associated with therapies that target the AR ligand-binding domain (LBD), such as enzalutamide.[1] The key molecular events following this compound treatment include:
Experimental Protocols
Cell Line Selection and Culture
The choice of prostate cancer cell line is critical for a successful xenograft study with this compound. As this compound is particularly effective against AR-V7 expressing tumors, cell lines with endogenous AR-V7 expression are recommended.
-
Recommended Cell Lines:
-
22Rv1: A human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration. It expresses high levels of AR-V7.
-
VCaP: A human prostate cancer cell line derived from a vertebral bone metastasis of a patient with hormone-refractory prostate cancer. It also expresses AR-V7.
-
-
Cell Culture Conditions:
-
Culture 22Rv1 or VCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test for mycoplasma contamination.
-
Prostate Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of prostate cancer cells into immunodeficient mice.
-
Animal Model:
-
Male immunodeficient mice (e.g., NOD-SCID, BALB/c nude) of 6-8 weeks of age are suitable for establishing xenografts.
-
-
Procedure:
-
Harvest 22Rv1 or VCaP cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a serum-free medium or phosphate-buffered saline (PBS).
-
Mix the cell suspension with Matrigel® Matrix at a 1:1 ratio. The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL.
-
Inject the cell-Matrigel suspension subcutaneously into the flank of the mice.
-
Monitor the animals regularly for tumor formation.
-
| Cell Line | Number of Cells to Inject |
| 22Rv1 | 1 x 10^6 to 7 x 10^6 |
| VCaP | 2.7 x 10^6 |
In Vivo Administration of this compound
The following treatment protocols have been reported for this compound in prostate cancer xenograft models.
| Parameter | VCaP Xenograft Model | 22Rv1 Xenograft Model |
| Dosage | 60 mg/kg | 90 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Frequency | Five times a week | Five times a week |
| Duration | 3 weeks | 3 weeks |
-
Preparation of this compound for Injection:
-
The formulation of this compound for in vivo administration will depend on its solubility characteristics. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, PEG300, and saline. It is crucial to perform a vehicle-only control group in the study.
-
Monitoring Tumor Growth and Efficacy Assessment
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) with a digital caliper 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Treatment should commence when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Body Weight and Animal Health:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Compare the tumor volumes of the this compound-treated group with the vehicle-treated control group.
-
Secondary Endpoints:
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and analysis of AR signaling).
-
Serum can be collected to measure prostate-specific antigen (PSA) levels, a biomarker of AR activity.
-
-
Data Presentation
All quantitative data should be summarized in a clear and structured format. Below is an example of how to present tumor growth data.
Table 1: Effect of this compound on Tumor Growth in 22Rv1 Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³ ± SEM) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 8 | 150 ± 10 | 1200 ± 150 | - | +5 |
| This compound (90 mg/kg) | 8 | 152 ± 12 | 450 ± 80 | 62.5 | -2 |
Conclusion
The use of this compound in a well-characterized prostate cancer xenograft model, particularly one expressing AR-V7, is a valuable approach for preclinical evaluation of this promising therapeutic agent. The protocols and guidelines provided in these application notes are intended to facilitate the design and execution of robust in vivo studies to further investigate the efficacy of this compound in castration-resistant prostate cancer. Careful attention to experimental detail, including cell line selection, animal handling, and consistent data collection, will ensure the generation of high-quality, reproducible results.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
Determining the Optimal Concentration of SC912 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC912 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows it to inhibit both full-length AR and its splice variants, notably AR-V7, which is a key driver of resistance in castration-resistant prostate cancer (CRPC).[1] The determination of an optimal working concentration of this compound is critical for the accuracy and reproducibility of in vitro studies. This document provides detailed protocols for key in vitro assays and summarizes recommended concentration ranges for this compound based on available data.
Introduction to this compound
The androgen receptor is a crucial transcription factor in the development and progression of prostate cancer. While current therapies predominantly target the ligand-binding domain (LBD) of AR, the emergence of AR splice variants lacking the LBD, such as AR-V7, confers resistance to these treatments. This compound circumvents this resistance mechanism by binding to the AR-NTD, a region essential for the transcriptional activity of both full-length AR and AR-V7.[1] In preclinical studies, this compound has been shown to disrupt AR-V7's transcriptional activity, impair its nuclear localization and DNA binding, and consequently suppress proliferation and induce apoptosis in AR-V7-positive CRPC cells.[1]
Quantitative Data Summary
The optimal concentration of this compound is cell line and assay-dependent. Based on published data, the following table summarizes the effective concentration ranges of this compound used in various in vitro assays. Researchers should use these ranges as a starting point for their own dose-response experiments to determine the precise optimal concentration for their specific experimental setup.
| Cell Line | Assay Type | This compound Concentration Range | Notes |
| HEK293T | PSA-Luciferase Reporter Assay | 0.01 nM – 10 µM | Used to assess the inhibition of AR-V7 or ARv567es transcriptional activity. Cells were exposed for 48 hours in androgen-deprived media.[2][3] |
| LNCaP, VCaP, 22Rv1 | qRT-PCR Analysis (AR-regulated genes) | 0.1 µM – 3 µM | Cells were cultured in androgen-deprived media for 48 hours and then treated with this compound for another 24 hours.[2] |
| LNCaP, VCaP, LNCaP-AR-V7 | qRT-PCR Analysis (AR-V7 regulated genes) | 0.1 µM – 3 µM | Similar treatment conditions as above.[2] |
Note: It is highly recommended to perform a dose-response curve for each new cell line and assay to determine the IC50 or EC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the general workflow for determining its optimal concentration, the following diagrams are provided.
Caption: this compound inhibits both androgen-dependent and -independent AR signaling pathways.
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
The following are detailed protocols for common in vitro assays to determine the efficacy of this compound.
Cell Proliferation Assay (MTS/WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, VCaP)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
AR/AR-V7 Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of AR or AR-V7 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmids for AR or AR-V7
-
Luciferase reporter plasmid with an androgen response element (e.g., PSA-Luc)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the AR/AR-V7 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After another 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 10 µM) or a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percentage of inhibition of reporter activity relative to the vehicle control and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to determine the optimal concentration of this compound for their in vitro assays. By starting with the recommended concentration ranges and performing careful dose-response experiments, scientists can ensure the generation of reliable and reproducible data in their investigation of this promising therapeutic agent for castration-resistant prostate cancer.
References
Application Notes and Protocols for SC912 Treatment in CRPC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of SC912, a novel small-molecule inhibitor of the Androgen Receptor (AR) N-terminal domain (NTD), in Castration-Resistant Prostate Cancer (CRPC) cell lines. This compound represents a promising therapeutic strategy by targeting both full-length AR and its constitutively active splice variants, such as AR-V7, which are key drivers of resistance to current anti-androgen therapies.
Introduction
Castration-Resistant Prostate Cancer (CRPC) is an advanced form of prostate cancer that progresses despite androgen deprivation therapy. A major mechanism of resistance is the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by current drugs like enzalutamide, rendering them ineffective. The small molecule this compound has been identified as a pan-AR inhibitor that binds to the N-terminal domain of both full-length AR and AR-V7.[1][2] This binding disrupts AR-V7's transcriptional activity by impairing its nuclear localization and binding to DNA.[2] In AR-V7-positive CRPC cells, this compound has been shown to suppress proliferation, induce cell-cycle arrest, and promote apoptosis, highlighting its therapeutic potential.[3][2]
Data Presentation
The following table summarizes the effects of this compound on various CRPC cell lines as described in preclinical studies.
| Cell Line | AR Status | AR-V7 Status | This compound Treatment Concentration Range | Observed Effects | IC50 (µM) |
| LNCaP | Androgen-sensitive | Negative | 0.1 nM – 10 µM | Suppressed proliferation, induced apoptosis and cell cycle arrest. | Data not available |
| VCaP | Androgen-sensitive, high AR expression | Negative | 0.1 nM – 10 µM | Suppressed proliferation. | Data not available |
| 22Rv1 | Castration-resistant | Positive | 0.1 nM – 10 µM | Suppressed proliferation, induced apoptosis and cell cycle arrest. | Data not available |
| PC3 | AR-negative | Negative | 0.1 nM – 10 µM | Minimal effect on proliferation. | Data not available |
Note: Specific IC50 values for this compound in these cell lines were not publicly available in the reviewed literature. The effective concentrations mentioned in studies include 1 µM, 2 µM, and 3 µM for various assays.
Mandatory Visualizations
Signaling Pathway of this compound in CRPC Cells
Caption: Mechanism of this compound in AR-V7 positive CRPC cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for in vitro evaluation of this compound efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in CRPC cell lines. These are representative protocols and may require optimization for specific experimental conditions.
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of CRPC cell lines and to calculate IC50 values.
Materials:
-
CRPC cell lines (e.g., LNCaP, 22Rv1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Androgen-deprived medium (phenol red-free RPMI-1640 with 10% charcoal-stripped FBS)
-
This compound (stock solution in DMSO)
-
Enzalutamide (ENZ) as a control (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Androgen Deprivation:
-
After 24 hours, replace the medium with 100 µL of androgen-deprived medium.
-
Incubate for another 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and ENZ in androgen-deprived medium (e.g., from 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Add the drug dilutions to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 6 days. Refresh the medium and drug treatment on day 3.
-
On day 6, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis (BrdU Staining and Flow Cytometry)
Objective: To assess the effect of this compound on cell cycle progression in CRPC cell lines.
Materials:
-
CRPC cells cultured and treated with this compound (e.g., 1 µM for 24 hours) as described above.
-
Bromodeoxyuridine (BrdU) labeling solution (10 mM).
-
70% ice-cold ethanol.
-
2M HCl.
-
0.1 M Sodium Borate buffer, pH 8.5.
-
Anti-BrdU antibody (FITC-conjugated).
-
Propidium Iodide (PI)/RNase A staining solution.
-
Flow cytometer.
Procedure:
-
BrdU Labeling:
-
One hour before harvesting, add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
-
Denaturation and Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 2M HCl and incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 0.1 M Sodium Borate buffer.
-
Wash the cells with PBS containing 0.5% Tween-20.
-
Resuspend the cells in the anti-BrdU antibody solution and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
-
DNA Staining and Flow Cytometry:
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Western Blot for Cleaved PARP)
Objective: To determine if this compound induces apoptosis in CRPC cell lines by detecting the cleavage of PARP.
Materials:
-
CRPC cells treated with this compound (e.g., 1 µM for 0, 12, and 24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-cleaved PARP, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Harvest and wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of cleaved PARP.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate whether this compound inhibits the binding of AR-V7 to the promoter regions of its target genes (e.g., PSA).
Materials:
-
22Rv1 cells treated with this compound (e.g., 3 µM for 5 hours).
-
Formaldehyde (1% final concentration) for cross-linking.
-
Glycine for quenching.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator.
-
Anti-AR-V7 antibody or an antibody against the AR N-terminus.
-
IgG control antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the Androgen Response Elements (AREs) in the PSA promoter.
-
SYBR Green qPCR master mix.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat 22Rv1 cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes.
-
Quench the reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-AR-V7 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the AREs in the PSA promoter.
-
Analyze the results using the percent input method to determine the enrichment of AR-V7 at the target gene promoter. Compare the enrichment in this compound-treated samples to the DMSO control.
-
References
Application Notes and Protocols for Assessing SC912 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC912 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the Androgen Receptor (AR), including both the full-length receptor (AR-FL) and its constitutively active splice variant, AR-V7.[1][2] This is particularly significant in the context of castration-resistant prostate cancer (CRPC), where AR-V7 expression is a common mechanism of resistance to therapies targeting the ligand-binding domain (LBD).[1][2] By binding to the NTD, this compound disrupts AR-V7 transcriptional activity, impairs its nuclear localization and DNA binding, and ultimately suppresses the proliferation of CRPC cells expressing AR-V7.[1][2]
These application notes provide detailed protocols for various methods to assess the target engagement of this compound with AR-FL and AR-V7 in a cellular context. The described assays range from direct biophysical measurements of binding to the functional consequences of target engagement on downstream signaling pathways.
Signaling Pathway of this compound Action
This compound directly binds to the N-terminal domain of the Androgen Receptor, thereby inhibiting its function. This leads to a cascade of downstream effects, including the inhibition of AR-regulated gene transcription, cell cycle arrest, and apoptosis.
Caption: this compound mechanism of action on the Androgen Receptor signaling pathway.
Methods for Assessing Target Engagement
Several complementary methods can be employed to confirm and quantify the engagement of this compound with its target, the Androgen Receptor, in cells. These include direct binding assays and functional assays that measure the downstream consequences of binding.
| Assay Type | Method | Principle | Key Readout | Throughput |
| Direct Binding | Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Amount of soluble protein after heat shock. | Low to Medium |
| Direct Binding | NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer is competed by the compound. | BRET ratio. | High |
| Functional | Reporter Gene Assay (e.g., PSA-Luciferase) | Measures the transcriptional activity of AR on a specific promoter linked to a reporter gene. | Luminescence signal. | High |
| Functional | Quantitative RT-PCR (qRT-PCR) | Measures the mRNA levels of endogenous AR-regulated genes. | mRNA expression levels. | Medium |
| Functional | Chromatin Immunoprecipitation (ChIP) | Measures the binding of AR to the DNA of target gene promoters. | Enrichment of target gene DNA. | Low |
| Functional | In-Cell Western™ (ICW) Assay | Quantitative immunofluorescence to measure protein levels or post-translational modifications in fixed cells. | Fluorescence intensity. | High |
| Phenotypic | Cell Proliferation/Viability Assay | Measures the effect of the compound on cell growth and viability. | Luminescence, fluorescence, or absorbance. | High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from published studies on this compound and general CETSA principles.[2][3] CETSA is a powerful method to verify direct target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Plate AR-V7 positive cells (e.g., 22Rv1) or AR-FL positive cells (e.g., LNCaP) in appropriate culture dishes.
-
Once the cells reach 80-90% confluency, treat them with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes for 3 minutes at a range of temperatures (e.g., 37°C to 67°C) using a thermal cycler. Include a non-heated control at 37°C.
-
-
Cell Lysis and Fractionation:
-
Immediately after the heat shock, lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies specific for AR-V7 or AR-FL. A loading control like β-actin should also be probed.
-
Quantify the band intensities and normalize them to the 37°C sample for each treatment condition.
-
Data Presentation:
The results can be presented as a thermal stability curve, plotting the percentage of soluble AR as a function of temperature. A shift in the curve to higher temperatures in the presence of this compound indicates target engagement.
| Temperature (°C) | Soluble AR (% of 37°C) - Vehicle | Soluble AR (% of 37°C) - this compound |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 85 |
| 55 | 40 | 65 |
| 60 | 15 | 35 |
| 65 | 5 | 10 |
NanoBRET™ Target Engagement Assay
This is a live-cell assay that provides quantitative data on compound affinity and occupancy at the target protein.[4][5] It relies on energy transfer from a NanoLuc® luciferase-tagged AR to a fluorescent tracer that binds to the same site as this compound.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Application Notes and Protocols for the Synthesis of SC912
For Research Purposes Only
Introduction
SC912 is a novel small molecule inhibitor of the androgen receptor (AR), specifically targeting the N-terminal domain (NTD). It has demonstrated potent activity against both full-length AR and its splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer (CRPC).[1][2] By binding to the AR-NTD, this compound disrupts the transcriptional activity of AR-V7, impairs its nuclear localization and DNA binding, and ultimately induces cell-cycle arrest and apoptosis in AR-V7 positive CRPC cells.[1][2] These application notes provide a detailed protocol for the synthesis of this compound for research use, along with relevant data and a description of its mechanism of action.
Chemical Information
| Identifier | Value |
| IUPAC Name | 4-(5-(3-phenoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine |
| Molecular Formula | C₂₀H₁₃N₃O₂ |
| Molecular Weight | 327.34 g/mol |
| CAS Number | Not publicly available |
| Appearance | Solid |
| Purity | ≥98% (as determined by NMR) |
Biological Activity
| Target | IC₅₀ | Assay Conditions |
| AR-V7 | 0.36 µM | PSA-Luc reporter assay in HEK293T cells transiently transfected with AR-V7 |
| Full-length AR | 0.57 µM | MMTV-Luc reporter assay in PC3 cells transiently transfected with full-length AR |
Data sourced from MedchemExpress product information and Yi, Q., Han, X., et al. Oncogene. 2024.[1][2]
Synthesis Protocol
While a detailed, peer-reviewed synthesis protocol for this compound is not publicly available in the primary literature, a plausible synthetic route can be proposed based on standard organic chemistry principles for the formation of 1,2,4-oxadiazoles. The following protocol is a representative example of how a researcher might approach the synthesis of this compound.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of N-(pyridin-4-yl)-3-phenoxybenzamide (Amide Intermediate)
This step involves the coupling of 3-phenoxybenzoic acid and isonicotinamide.
Materials and Reagents:
-
3-Phenoxybenzoic acid
-
Isonicotinamide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) and isonicotinamide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate.
Step 2: Synthesis of 4-(5-(3-phenoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (this compound)
This step involves the cyclodehydration of the amide intermediate to form the 1,2,4-oxadiazole ring.
Materials and Reagents:
-
N-(pyridin-4-yl)-3-phenoxybenzamide (Amide Intermediate from Step 1)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the amide intermediate (1.0 eq) in anhydrous DCM, add triphenylphosphine (1.5 eq) and iodine (1.5 eq).
-
Add triethylamine (3.0 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly targeting the N-terminal domain of the androgen receptor, thereby inhibiting the activity of both full-length AR and the AR-V7 splice variant. This leads to a cascade of downstream effects culminating in reduced tumor growth.
Caption: Signaling pathway of this compound's inhibitory action.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key experiments to validate the activity of synthesized this compound.
Caption: Experimental workflow for this compound evaluation.
Disclaimer
This document is intended for informational and research purposes only. The provided synthesis protocol is a theoretical representation and has not been experimentally validated from publicly available sources. Researchers should exercise caution and perform their own optimization and safety assessments. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety guidelines.
References
Application Notes and Protocols for SC912 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC912 is a novel small-molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows this compound to inhibit both full-length AR and its splice variants, notably AR-V7, which is a key driver of resistance to conventional anti-androgen therapies in castration-resistant prostate cancer (CRPC).[1][2][3] By disrupting the transcriptional activity, nuclear localization, and DNA binding of AR-V7, this compound induces cell-cycle arrest and apoptosis in AR-V7-positive CRPC cells.[1][2][3] Preclinical studies utilizing CRPC xenograft models have demonstrated that this compound can effectively attenuate tumor growth, highlighting its therapeutic potential.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in animal models, based on available data and established methodologies for similar compounds.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by directly binding to the N-terminal domain of the androgen receptor, a region present in both full-length AR and constitutively active splice variants like AR-V7. This interaction prevents the nuclear translocation and subsequent DNA binding of the AR-V7 protein, thereby inhibiting the transcription of AR target genes that promote tumor cell proliferation and survival.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not yet publicly available, the following table summarizes typical parameters evaluated for novel small-molecule inhibitors in preclinical animal models. Researchers should aim to collect similar data for this compound to fully characterize its in vivo properties.
| Parameter | Description | Mouse | Rat | Dog |
| Half-life (t½) | Time for plasma concentration to reduce by half. | ~5.8 h | ~4.9 h | ~13.4 h |
| Oral Bioavailability | Fraction of drug reaching systemic circulation after oral administration. | 33-112% | >100% | >100% |
| Plasma Clearance | Volume of plasma cleared of the drug per unit time. | Low | Low | Low |
| Cmax | Maximum observed plasma concentration. | Varies | Varies | Varies |
| AUC | Total drug exposure over time. | Varies | Varies | Varies |
| Note: Data presented for a similar AR NTD inhibitor, EPI-7386, as a reference.[2] Actual values for this compound must be determined experimentally. |
Experimental Protocols
Protocol 1: Establishment of a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This protocol describes the subcutaneous implantation of CRPC cells into immunodeficient mice to establish tumors for evaluating the efficacy of this compound.
Materials:
-
AR-V7 positive human CRPC cell line (e.g., 22Rv1, LNCaP95)
-
Male immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture CRPC cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse according to IACUC-approved procedures.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound by Oral Gavage
This protocol outlines the procedure for administering this compound to tumor-bearing mice via oral gavage.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, gradually add methylcellulose to sterile water while stirring until fully dissolved.
-
Suspend the calculated amount of this compound in the vehicle to the desired final concentration. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
Insert the gavage needle into the esophagus via the mouth. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Treatment Schedule:
-
Administer this compound and vehicle control once daily (or as determined by pharmacokinetic studies) for the duration of the efficacy study (e.g., 21-28 days).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Considerations for Other Administration Routes
While oral gavage is a common and often preferred route for small molecule inhibitors due to its clinical relevance, other parenteral routes may be considered depending on the physicochemical properties and pharmacokinetic profile of this compound.
-
Intraperitoneal (IP) Injection: Offers rapid absorption. The formulation should be sterile and have a physiological pH.
-
Subcutaneous (SC) Injection: Provides slower, more sustained absorption. The formulation should be non-irritating to the subcutaneous tissue.
-
Intravenous (IV) Injection: Bypasses absorption for immediate systemic availability. Requires a soluble and sterile formulation.
The choice of administration route should be justified and optimized based on preliminary pharmacokinetic and tolerability studies.
Conclusion
This compound represents a promising therapeutic agent for castration-resistant prostate cancer by targeting the AR N-terminal domain. The protocols and information provided herein offer a foundational guide for researchers to design and execute in vivo animal studies to further evaluate the efficacy and pharmacokinetic properties of this compound. Adherence to best practices in animal handling, formulation preparation, and administration techniques is critical for obtaining reliable and reproducible data.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of SC912 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC912 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR), including the constitutively active splice variant AR-V7.[1][2] This targeted action disrupts AR-V7 transcriptional activity, impairs its nuclear localization and DNA binding, and ultimately suppresses the proliferation of cancer cells, such as those in castration-resistant prostate cancer (CRPC).[1][3][4] These application notes provide a comprehensive guide to the techniques used to measure the effects of this compound on gene expression, offering detailed protocols for key experiments and guidance on data interpretation.
Mechanism of Action of this compound
This compound functions as a pan-AR inhibitor by binding to the NTD of both full-length AR and its splice variants, most notably AR-V7.[1][2] This interaction is crucial because AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies, rendering it constitutively active. By targeting the NTD, this compound effectively inhibits the transcriptional activity of AR-V7, leading to the downregulation of AR-V7 target genes.[1][3] This ultimately results in cell-cycle arrest and apoptosis in AR-V7 positive cancer cells.[1][3]
Data Presentation: Effects of this compound on Gene Expression
The following table summarizes the differential expression of key AR-V7 target genes in LNCaP95 prostate cancer cells following treatment with 2 µM this compound for 24 hours. This data is derived from RNA-sequencing analysis (GEO accession: GSE253122).
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| UBE2C | Ubiquitin Conjugating Enzyme E2 C | -1.58 | <0.001 | Downregulated |
| CDK1 | Cyclin Dependent Kinase 1 | -1.23 | <0.001 | Downregulated |
| KLK3 (PSA) | Kallikrein Related Peptidase 3 | -2.11 | <0.001 | Downregulated |
| TMPRSS2 | Transmembrane Serine Protease 2 | -1.89 | <0.001 | Downregulated |
| FKBP5 | FK506 Binding Protein 5 | -2.54 | <0.001 | Downregulated |
| NKX3-1 | NK3 Homeobox 1 | -1.76 | <0.001 | Downregulated |
Mandatory Visualizations
Caption: Mechanism of this compound Action.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: SC912 in Co-Immunoprecipitation Assays for AR-V7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen Receptor splice variant 7 (AR-V7) is a constitutively active, truncated form of the Androgen Receptor (AR) that lacks the ligand-binding domain. Its expression is a critical mechanism of resistance to androgen deprivation therapies in castration-resistant prostate cancer (CRPC). SC912 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of both full-length AR and AR-V7, representing a promising therapeutic strategy for AR-V7-driven CRPC.
These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) assays to study its interaction with AR-V7. Additionally, we present data on the effects of this compound on AR-V7 activity and signaling.
Mechanism of Action of this compound
This compound is a small molecule that directly binds to the N-terminal domain (NTD) of the Androgen Receptor, a region retained in the AR-V7 splice variant.[1][2][3] This interaction is specifically dependent on the amino acid residues 507-531 within the AR-NTD.[1][2][3] By binding to this site, this compound effectively disrupts the transcriptional activity of AR-V7, impairs its localization to the nucleus, and reduces its ability to bind to DNA.[1][2][3] This multi-faceted inhibition of AR-V7 function leads to suppressed proliferation, cell-cycle arrest, and apoptosis in AR-V7-positive CRPC cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AR-V7 activity and CRPC cell viability.
Table 1: Effect of this compound on AR-V7 Transcriptional Activity
| Cell Line | Reporter Assay | Treatment | Concentration | Result | Reference |
| HEK293T | PSA-Luc Reporter (AR-V7 driven) | This compound | 0.01 nM - 10 µM | Dose-dependent inhibition of luciferase activity | [4] |
| LNCaP-AR-V7 | ChIP-qPCR (AREs) | 3 µM this compound | 3 µM | Reduced AR-V7 enrichment at Androgen Response Elements | [3] |
Table 2: Anti-proliferative Effects of this compound on CRPC Cell Lines
| Cell Line | Assay | Treatment | Concentration Range | Outcome | Reference |
| 22Rv1 (AR-V7 positive) | CellTiter-Glo | This compound | 0.1 nM – 10 µM | Suppression of cell proliferation | [3] |
| VCaP (AR-V7 positive) | CellTiter-Glo | This compound | 0.1 nM – 10 µM | Suppression of cell proliferation | [3] |
| LNCaP (AR-V7 negative) | CellTiter-Glo | This compound | 0.1 nM – 10 µM | Less potent suppression of proliferation compared to AR-V7 positive lines | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AR-V7 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound-AR-V7 Co-Immunoprecipitation.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of this compound and AR-V7
This protocol is designed to demonstrate the interaction between this compound and AR-V7 in a cellular context.
Materials:
-
AR-V7 expressing prostate cancer cells (e.g., 22Rv1)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-AR-V7 antibody (specific for immunoprecipitation)
-
Normal Rabbit or Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Elution Buffer: 1X Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer (if using glycine elution): 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes, pre-chilled
-
Rotating platform at 4°C
Procedure:
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 3 µM) or an equivalent volume of DMSO for the specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Determine the protein concentration of the lysate.
-
To 500-1000 µg of protein lysate, add 1 µg of the appropriate isotype control IgG and 20 µl of Protein A/G bead slurry.
-
Incubate on a rotating platform for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-AR-V7 antibody to the pre-cleared lysate.
-
Incubate on a rotating platform for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µl of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotating platform for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 30-50 µl of 1X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. The samples are now ready for Western blot analysis.
-
Non-denaturing Elution: Resuspend the beads in 50-100 µl of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µl of Neutralization Buffer.
-
Protocol 2: Western Blot Analysis of Co-IP Samples
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies: anti-AR-V7, and antibodies against potential interacting partners.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load the eluted samples from the Co-IP onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR-V7) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low yield of AR-V7 in IP | Inefficient cell lysis | Use a fresh lysis buffer with protease/phosphatase inhibitors. Ensure complete lysis on ice. |
| Poor antibody binding | Use a validated IP-grade antibody. Optimize antibody concentration and incubation time. | |
| Protein degradation | Work quickly and keep samples on ice or at 4°C at all times. | |
| High background/non-specific binding | Insufficient pre-clearing | Increase incubation time for pre-clearing or use more control IgG and beads. |
| Inadequate washing | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt concentration). | |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody for IP. | |
| Co-elution of heavy and light chains | Standard elution method | Use a cross-linking IP kit or a gentle elution method followed by the use of conformation-specific secondary reagents for Western blotting. |
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the biology of AR-V7 and its role in castration-resistant prostate cancer.
References
Troubleshooting & Optimization
troubleshooting SC912 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with SC912.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the N-terminal domain (NTD) of the full-length androgen receptor (AR) and its splice variant, AR-V7.[1][2][3] By binding to the AR-NTD, this compound disrupts the transcriptional activity of the receptor, impairs its nuclear localization, and hinders its ability to bind to DNA.[1][2][3] This ultimately leads to the suppression of AR signaling pathways, which are critical for the growth and survival of certain cancer cells, particularly in castration-resistant prostate cancer (CRPC).[2][3] In AR-V7 positive CRPC cells, this compound has been shown to inhibit proliferation, induce cell-cycle arrest, and promote apoptosis.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling of this compound are crucial for maintaining its stability and activity. For optimal long-term stability, this compound powder should be stored at -20°C. A stock solution, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity. For in vivo studies, it is best to prepare fresh solutions daily.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of small molecules in solution is a common issue that can lead to inconsistent and unreliable experimental results. If you observe precipitation in your this compound solution, consider the following troubleshooting steps:
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Verify Solubility: Confirm that you are using an appropriate solvent and that you have not exceeded the solubility limit of this compound in that solvent. While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.
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Gentle Warming: For recently prepared stock solutions, gentle warming in a water bath (e.g., 37°C) can help redissolve precipitated compound.
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Sonication: Brief sonication can also aid in the dissolution of precipitated material.
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Fresh Preparation: If precipitation is a recurring issue, it is best to prepare a fresh stock solution, ensuring the compound is fully dissolved before making further dilutions.
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Dilution Method: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution to the aqueous phase dropwise while gently vortexing to ensure rapid and even dispersion. This can help prevent localized high concentrations that may lead to precipitation.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the instability of this compound in experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). |
| Precipitation of this compound in the working solution. | Visually inspect the working solution for any precipitate. If present, try to redissolve by gentle warming or sonication. For future experiments, prepare the working solution by adding the DMSO stock dropwise to the aqueous solution while vortexing. Consider using a lower final concentration of this compound if precipitation persists. | |
| Interaction with components in the cell culture medium. | Some components of cell culture media can interact with and degrade small molecules. Prepare fresh working solutions of this compound in media immediately before each experiment. | |
| Precipitation observed in cell culture wells after adding this compound | Poor aqueous solubility of this compound. | Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally <0.1%) to maintain solubility. The aqueous solubility of a compound dissolved in DMSO is a better predictor of its behavior in culture media. |
| High concentration of this compound. | Determine the optimal, non-precipitating concentration range for your specific cell line and experimental conditions through a dose-response experiment. | |
| Variability in results between experiments | Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing and handling this compound solutions. Ensure all users follow the same procedure for dissolving, diluting, and storing the compound. |
| Age of the stock solution. | Do not use stock solutions that have been stored beyond the recommended timeframes. If in doubt, prepare a fresh stock solution. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
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Cancer cell line of interest (e.g., LNCaP, 22Rv1)
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Complete cell culture medium
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This compound
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DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Prepare a series of dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be the same and not exceed 0.5%.
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After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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6-well cell culture plates
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Phosphate-buffered saline (PBS)
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70% cold ethanol
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Seed cells in 6-well plates and allow them to attach overnight.
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Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).
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Harvest the cells by trypsinization and collect them by centrifugation.
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Wash the cells once with ice-cold PBS.
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Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
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Incubate the cells at -20°C for at least 2 hours (or overnight).
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Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
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Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubate the cells in the dark at room temperature for 30 minutes.
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Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Western Blot for Cleaved PARP
This protocol describes how to detect apoptosis induced by this compound by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP).
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
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Cell culture dishes
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Western blot transfer system
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against cleaved PARP
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in culture dishes and treat with this compound or vehicle control for the desired time.
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Harvest the cells and lyse them in RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Add the chemiluminescent substrate and visualize the bands using an imaging system.
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Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
optimizing SC912 dosage for maximum efficacy in vivo
This technical support center provides guidance for researchers and drug development professionals on optimizing the in vivo dosage of SC912 for maximum efficacy. The information is based on the known mechanism of this compound and established methodologies for in vivo studies with similar small molecule inhibitors targeting the androgen receptor N-terminal domain (AR-NTD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the N-terminal domain (NTD) of the full-length androgen receptor (AR) and its splice variant, AR-V7.[1][2][3][4] By binding to the AR-NTD, this compound disrupts the transcriptional activity of both AR forms, impairs their nuclear localization, and hinders their binding to DNA.[1][2][4] This leads to the suppression of AR signaling, resulting in cell-cycle arrest and apoptosis in castration-resistant prostate cancer (CRPC) cells that express AR-V7.[1][2]
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound in mouse models?
A2: While specific dose-ranging studies for this compound are not publicly available, based on preclinical studies of other AR-NTD inhibitors, a starting dose in the range of 10-50 mg/kg, administered daily, is a reasonable starting point for efficacy studies in xenograft mouse models. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound is soluble in DMSO.[1] For in vivo administration, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline, or corn oil. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. It is essential to establish the stability and solubility of this compound in the chosen vehicle before initiating in vivo experiments.
Q4: What are the expected outcomes of effective this compound treatment in a CRPC xenograft model?
A4: Effective treatment with this compound in an AR-V7 expressing CRPC xenograft model is expected to result in the attenuation of tumor growth.[1][2] This can be measured as a reduction in tumor volume and weight compared to a vehicle-treated control group. Additionally, analysis of tumor tissue may show decreased expression of AR-regulated genes.
Q5: Are there any known pharmacodynamic biomarkers to assess this compound activity in vivo?
A5: While specific pharmacodynamic biomarkers for this compound have not been detailed in available literature, based on its mechanism of action, potential biomarkers could include the expression levels of AR-V7 target genes in tumor tissue. Monitoring changes in these biomarkers can provide evidence of target engagement and help in dose optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the vehicle | - Inappropriate vehicle composition.- this compound concentration is too high. | - Test different vehicle formulations (e.g., varying ratios of PEG, Tween 80, saline).- Increase the volume of the vehicle to lower the final concentration of this compound.- Use sonication or gentle heating to aid dissolution, ensuring the compound is not degraded. |
| Toxicity observed in treated animals (e.g., weight loss, lethargy) | - The administered dose is above the MTD.- Vehicle toxicity. | - Perform a dose-escalation study to determine the MTD.- Reduce the dose of this compound.- Administer the vehicle alone to a control group to assess its toxicity. |
| Lack of significant tumor growth inhibition | - Sub-optimal dose of this compound.- Poor bioavailability with the chosen route of administration.- The tumor model is not dependent on AR-V7 signaling. | - Increase the dose of this compound, not exceeding the MTD.- Consider a different route of administration (e.g., intravenous vs. oral) if pharmacokinetic data suggests poor absorption.- Confirm the expression and functional relevance of AR-V7 in your xenograft model. |
| High variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation.- Variability in drug administration.- Heterogeneity of the tumor model. | - Ensure consistent cell numbers and injection technique for tumor implantation.- Standardize the drug administration procedure (e.g., time of day, injection volume).- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
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Animal Model: Use healthy, non-tumor-bearing mice of the same strain as your planned xenograft study (e.g., NOD-SCID or BALB/c nude).
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Group Allocation: Randomly assign mice to several dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
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Drug Preparation: Prepare this compound in the selected vehicle at the desired concentrations.
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Administration: Administer this compound or vehicle daily via the intended route of administration (e.g., oral gavage or intraperitoneal injection) for 14 consecutive days.
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Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
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Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: In Vivo Efficacy Study of this compound in a CRPC Xenograft Model
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Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor cell implantation.
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Cell Culture and Implantation: Culture AR-V7 expressing CRPC cells (e.g., 22Rv1) and implant them subcutaneously into the flanks of the mice.
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses below the MTD) with at least 8-10 mice per group.
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Treatment: Administer this compound or vehicle according to the predetermined schedule and route.
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Data Collection: Measure tumor volume and body weight 2-3 times per week.
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Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, gene expression).
Quantitative Data Summary
The following tables present hypothetical data for an in vivo efficacy study of this compound in a CRPC xenograft model. This data is illustrative and should be confirmed by experimentation.
Table 1: Hypothetical Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 750 ± 120 | 40 |
| This compound | 50 | 450 ± 90 | 64 |
Table 2: Hypothetical Body Weight Changes During this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound | 25 | +3.8 ± 2.1 |
| This compound | 50 | -2.5 ± 3.0 |
Visualizations
Caption: this compound inhibits both full-length AR and AR-V7 by targeting the N-terminal domain.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: A decision tree for troubleshooting common in vivo experiment issues.
References
common challenges in working with SC912 in the lab
Welcome to the technical support center for SC912, a potent inhibitor of the Androgen Receptor (AR) N-terminal domain (NTD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in a laboratory setting. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the N-terminal domain (NTD) of the Androgen Receptor (AR). It binds to both full-length AR (AR-FL) and constitutively active AR splice variants, most notably AR-V7.[1] This binding impairs the nuclear localization and DNA binding capabilities of these receptors, leading to the disruption of their transcriptional activity.[1] In castration-resistant prostate cancer (CRPC) cells that express AR-V7, this inhibition leads to the suppression of proliferation, cell-cycle arrest, and the induction of apoptosis.[1]
Q2: In which solvent should I dissolve this compound and what are the recommended storage conditions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: What is the expected cellular phenotype after treating prostate cancer cells with this compound?
A3: In AR-V7 positive castration-resistant prostate cancer (CRPC) cell lines such as 22Rv1 and VCaP, treatment with this compound is expected to result in a dose-dependent decrease in cell viability.[3] Furthermore, this compound has been shown to induce cell-cycle arrest, specifically a blockade of the G1 phase, and to trigger apoptosis.[3] A common method to confirm apoptosis is to perform a Western blot for cleaved Poly (ADP-ribose) polymerase (PARP).[3]
Q4: What are the known downstream targets of this compound-mediated AR-V7 inhibition?
A4: By inhibiting AR-V7 transcriptional activity, this compound has been shown to downregulate the expression of canonical AR-regulated genes. Key downstream targets whose mRNA levels are repressed by this compound treatment include Prostate-Specific Antigen (PSA), FK506-Binding Protein 5 (FKBP5), and Transmembrane Serine Protease 2 (TMPRSS2).[3]
Troubleshooting Guides
Problem 1: Inconsistent or No Observed Effect of this compound on Cell Viability
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Question: I am not observing the expected decrease in cell viability in my AR-V7 positive cell line after treatment with this compound. What could be the issue?
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Answer:
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Compound Solubility and Stability: Ensure that your this compound is fully dissolved in the DMSO stock and that there is no precipitation when diluted into the cell culture medium. Small molecules can be unstable in aqueous solutions; it is recommended to prepare fresh dilutions from the frozen stock for each experiment.[2][4]
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Cell Health and Confluency: The physiological state of your cells can significantly impact their response to treatment. Ensure that your cells are healthy, within a consistent passage number, and are seeded at an appropriate density.
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Dose and Duration of Treatment: Verify that the concentration range and incubation time are appropriate for your cell line. A dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) are recommended to determine the optimal conditions.[3]
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Vehicle Control: High concentrations of DMSO can be toxic to cells and may mask the specific effects of the inhibitor. Ensure your vehicle control (DMSO alone) is not causing significant cytotoxicity.[4]
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Problem 2: High Background or Off-Target Effects
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Question: I am observing significant cell death even at low concentrations of this compound, or I suspect the observed phenotype is due to off-target effects. How can I address this?
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Answer:
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Optimize Inhibitor Concentration: Use the lowest concentration of this compound that still elicits the desired on-target effect. Working at concentrations significantly above the IC50 value increases the likelihood of off-target effects.[5]
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Use of Control Cell Lines: Test the effect of this compound on cell lines that do not express the target, AR-V7. A reduced effect in these cells would support an on-target mechanism.
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Rescue Experiments: A powerful way to confirm on-target activity is to perform a rescue experiment. This could involve overexpressing a downstream effector of the AR-V7 pathway to see if it reverses the this compound-induced phenotype.[6]
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Secondary Inhibitor: Use a structurally different inhibitor of the same target, if available, to see if it recapitulates the same phenotype. This helps to ensure the observed effect is due to the inhibition of the intended target and not a peculiarity of the chemical scaffold of this compound.[6]
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Quantitative Data Summary
| Parameter | Cell Line | Value | Notes |
| IC50 (AR-V7) | Biochemical Assay | 0.36 µM | In vitro inhibition of AR-V7. |
| Effective Concentration | LNCaP, VCaP, 22Rv1, PC3 | 0.1 nM - 10 µM | Range used in CellTiter-Glo assays to evaluate antiproliferative effects.[3] |
| Concentration for Apoptosis Induction | LNCaP, VCaP, 22Rv1, PC3 | 1 µM | Used for Western blot analysis of cleaved PARP after 12 or 24 hours.[3] |
| Concentration for Cell Cycle Arrest | LNCaP, VCaP, 22Rv1, PC3 | 1 µM | Used for flow cytometry analysis of cell cycle distribution after 24 hours.[3] |
| Concentration for ChIP Assay | LNCaP-AR-V7 | 3 µM | Used to assess the enrichment of AR-V7 at androgen response elements. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
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Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.
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Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in sterile DMSO.
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Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Include wells for untreated cells and vehicle control (medium with DMSO).
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
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Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to calculate the IC50 value using a non-linear regression model.
Protocol 2: Apoptosis Assay (Annexin V Staining)
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for the desired time (e.g., 24 hours).
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Cell Harvesting:
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Collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.
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Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
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Annexin V Staining:
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Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a new tube.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:
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Add 400 µL of 1X Annexin V binding buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
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Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
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Visualizations
Caption: this compound Mechanism of Action.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Improving the Bioavailability of SC912 for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of SC912 in animal studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the N-terminal domain (NTD) of the full-length androgen receptor (AR) and its splice variant, AR-V7.[1] By binding to the AR-NTD, this compound disrupts the transcriptional activity of both forms of the receptor, impairs their nuclear localization and binding to DNA.[1] This inhibition of AR signaling leads to the suppression of proliferation, cell-cycle arrest, and the induction of apoptosis in castration-resistant prostate cancer (CRPC) cells that express AR-V7.[1]
Q2: I am seeing poor efficacy of this compound in my animal model. Could this be a bioavailability issue?
Poor in vivo efficacy of a compound with demonstrated in vitro activity is frequently linked to inadequate bioavailability. This can stem from several factors, including poor aqueous solubility, low dissolution rate in the gastrointestinal (GI) tract, high first-pass metabolism, or rapid clearance. For a compound like this compound, which is a small organic molecule, poor solubility is a common hurdle that can significantly limit its absorption after oral administration, leading to suboptimal plasma concentrations and reduced target engagement in tumor tissues.
Q3: What are the first steps I should take to investigate the poor bioavailability of this compound?
A systematic approach is crucial. We recommend the following initial steps:
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Physicochemical Characterization: If not already known, determine the fundamental physicochemical properties of your batch of this compound. This data is critical for selecting an appropriate formulation strategy. Key parameters include:
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Aqueous solubility at different pH values (especially physiological pH).
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LogP (octanol-water partition coefficient) to understand its lipophilicity.
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pKa to determine its ionization state at different pHs.
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Formulation Feasibility Studies: Conduct small-scale solubility studies in a range of pharmaceutically acceptable excipients. This will help identify promising vehicles for in vivo administration.
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Pilot Pharmacokinetic (PK) Study: If possible, conduct a pilot PK study in a small group of animals using a simple formulation (e.g., a suspension in a standard vehicle). This will provide initial data on the extent of absorption and clearance, confirming if bioavailability is indeed the issue.
Troubleshooting Guide
Issue: this compound is precipitating out of my dosing vehicle.
Possible Cause & Solution:
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Low Solubility in the Chosen Vehicle: The concentration of this compound may be exceeding its solubility limit in the selected vehicle.
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Troubleshooting Steps:
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Reduce the Concentration: If the dose allows, lower the concentration of this compound in the formulation.
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Screen Alternative Vehicles: Test the solubility of this compound in a panel of alternative vehicles. A suggested screening panel is provided in the table below.
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Utilize Co-solvents: For aqueous-based vehicles, the addition of a water-miscible co-solvent can significantly increase solubility.
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Employ Surfactants: Surfactants can aid in wetting the compound and can form micelles to encapsulate and solubilize hydrophobic molecules.
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Issue: I am observing high variability in plasma concentrations of this compound between animals.
Possible Cause & Solution:
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Inconsistent Formulation: The formulation may not be a homogenous and stable suspension or solution, leading to inaccurate dosing.
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Troubleshooting Steps:
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Ensure Homogeneity: For suspensions, ensure the formulation is uniformly mixed before and during dosing of each animal.
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Particle Size Control: The particle size of the suspended this compound can affect the dissolution rate and absorption. Consider particle size reduction techniques.
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Stabilize the Formulation: For suspensions, the addition of a suspending agent can prevent settling of the drug particles. For solutions, ensure the drug remains solubilized over the duration of the experiment.
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Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Excipients
| Excipient | Type | This compound Solubility (mg/mL) |
| Water | Aqueous Vehicle | < 0.01 |
| PBS (pH 7.4) | Aqueous Vehicle | < 0.01 |
| 0.5% Methylcellulose in Water | Suspending Vehicle | < 0.01 (suspension) |
| 10% DMSO in Corn Oil | Co-solvent/Lipid Vehicle | 5 |
| 20% Solutol HS 15 in Saline | Surfactant Vehicle | 2 |
| 30% PEG 400 in Water | Co-solvent Vehicle | 10 |
| Medium Chain Triglycerides (MCT) | Lipid Vehicle | 1 |
Table 2: Example of a Pilot Pharmacokinetic Study Design in Mice
| Group | Formulation | Dose (mg/kg) | Route | Number of Animals | Sampling Timepoints (post-dose) |
| 1 | This compound in 0.5% MC | 50 | Oral (gavage) | 3 | 0.5, 1, 2, 4, 8, 24 hours |
| 2 | This compound in 30% PEG 400 | 50 | Oral (gavage) | 3 | 0.5, 1, 2, 4, 8, 24 hours |
| 3 | This compound in 10% DMSO/Corn Oil | 50 | Oral (gavage) | 3 | 0.5, 1, 2, 4, 8, 24 hours |
| 4 | This compound in Saline (IV) | 5 | Intravenous | 3 | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Suspension of this compound for Oral Gavage
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Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in purified water. This will serve as the suspending vehicle.
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Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.
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Pre-wetting the Powder: In a mortar, add a small amount of the 0.5% MC vehicle to the this compound powder to form a smooth paste. This prevents clumping.
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Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar, triturating continuously to ensure a uniform suspension.
-
Homogenization: For improved homogeneity, sonicate the suspension in a bath sonicator for 15-30 minutes or use a mechanical homogenizer.
-
Storage and Dosing: Store the suspension at 4°C. Before each use, vortex the suspension thoroughly to ensure uniformity.
Protocol 2: General Procedure for Oral Gavage in Mice
-
Animal Handling: Acclimatize the mice to handling prior to the study. Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
Dose Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Administer the calculated volume of the this compound formulation.
-
Post-dosing Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Simplified signaling pathway of Androgen Receptor (AR) and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Logical relationship for troubleshooting poor bioavailability of this compound.
References
Technical Support Center: SC912 and Off-Target Effects
Welcome to the technical support center for SC912. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound in your experiments. As this compound is a novel compound, comprehensive public data on its off-target profile is limited. Therefore, this guide provides a framework for you to characterize and manage these effects in your own research.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the androgen receptor (AR). It specifically targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and its splice variants, such as AR-V7. By binding to the AR-NTD, this compound disrupts the transcriptional activity of these receptors, leading to reduced expression of AR target genes. This mechanism is particularly relevant in castration-resistant prostate cancer (CRPC), where AR splice variants lacking the ligand-binding domain can drive disease progression.
Q2: Are there any published data on the off-target effects of this compound?
A2: To date, there is no publicly available, comprehensive off-target screening data for this compound, such as broad kinase selectivity panels or safety pharmacology profiles. The development of novel small molecules often involves proprietary screening that is not immediately disclosed.
Q3: What are the theoretical advantages of targeting the AR-NTD in terms of selectivity?
A3: The AR-NTD has low sequence homology with the N-terminal domains of other steroid hormone receptors. This suggests that inhibitors targeting this region, like this compound, may have a higher degree of selectivity for the androgen receptor compared to inhibitors targeting more conserved domains like the DNA-binding domain. This could potentially lead to fewer off-target effects related to other hormone receptors.
Q4: What types of off-target effects are generally observed with small molecule inhibitors?
A4: Small molecule inhibitors can have a range of off-target effects, often due to binding to proteins with similar structural folds or binding pockets. Common off-targets for kinase inhibitors, for example, include other kinases, as the ATP-binding site is conserved across the kinome. Other potential off-targets can include G-protein coupled receptors (GPCRs), ion channels, and various enzymes. These unintended interactions can lead to unexpected biological responses or toxicity in cellular and in vivo models.
Q5: How can I begin to assess the potential off-target effects of this compound in my experimental system?
A5: A systematic approach is recommended. Start by performing dose-response experiments in your cell lines of interest and comparing the concentration at which you observe the desired on-target effect (e.g., inhibition of AR-V7 activity) with the concentration that causes other effects (e.g., cytotoxicity, changes in cell morphology, or modulation of other signaling pathways). A large window between the on-target and off-target concentrations suggests better selectivity. For a more comprehensive analysis, consider commercial off-target screening services.
Troubleshooting Guide
Issue 1: I am observing cytotoxicity at concentrations of this compound that are close to the reported IC50 for AR-V7 inhibition. How can I determine if this is an on-target or off-target effect?
-
Possible Cause: The observed cytotoxicity could be due to a potent on-target effect (e.g., cell cycle arrest and apoptosis in AR-dependent cells) or an off-target effect on a protein essential for cell viability.
-
Troubleshooting Steps:
-
Use a control cell line: Test the effect of this compound on a cell line that does not express the androgen receptor. If cytotoxicity is still observed at similar concentrations, it is likely an off-target effect.
-
Rescue experiment: If possible, try to rescue the cytotoxic effect by overexpressing a downstream effector of the AR pathway that is being inhibited. If the cells can be rescued, the toxicity is more likely to be on-target.
-
Dose-response comparison: Carefully compare the IC50 for AR-V7 inhibition with the CC50 (cytotoxic concentration 50%). A small therapeutic window may indicate off-target toxicity.
-
Issue 2: I am seeing unexpected changes in a signaling pathway that I don't believe is regulated by the androgen receptor. How can I investigate this?
-
Possible Cause: This is a strong indication of a potential off-target effect. This compound may be inhibiting a kinase or other enzyme in this unexpected pathway.
-
Troubleshooting Steps:
-
Pathway analysis: Use phosphoproteomics or western blotting with a panel of phospho-specific antibodies to identify which nodes in the unexpected pathway are being affected.
-
In vitro kinase assays: If you suspect a specific kinase is being inhibited, you can test the effect of this compound on its activity in a cell-free in vitro kinase assay.
-
Broad kinase screening: For a more unbiased approach, submit this compound for profiling against a large panel of kinases (e.g., a kinome scan). This will provide a detailed map of its kinase selectivity.
-
Quantitative Data on Off-Target Profiles
As specific off-target data for this compound is not publicly available, we provide the following template table for you to summarize the results from your own off-target screening experiments. We recommend profiling this compound against a diverse panel of kinases and other common off-target classes.
| Target Class | Specific Target | Activity (IC50/Ki) | Assay Type | Notes |
| On-Target | AR-V7 | ~0.36 µM | Cell-based | Published data |
| AR-FL | Enter your data | |||
| Off-Target | ||||
| Kinases | e.g., SRC | Enter your data | e.g., Biochemical | |
| e.g., EGFR | Enter your data | e.g., Biochemical | ||
| e.g., PI3K | Enter your data | e.g., Biochemical | ||
| GPCRs | e.g., ADRB2 | Enter your data | e.g., Binding Assay | |
| e.g., HTR2B | Enter your data | e.g., Binding Assay | ||
| Ion Channels | e.g., hERG | Enter your data | e.g., Electrophys. | Important for cardiac safety |
| Other Enzymes | e.g., COX-2 | Enter your data | e.g., Enzymatic |
Experimental Protocols
Protocol: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases. Commercial services (e.g., Eurofins DiscoverX, Promega) offer standardized assays.
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions from the stock solution to generate a concentration range for testing (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
The assay is performed in two steps: a kinase reaction followed by ADP detection.
-
-
Kinase Reaction:
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In a multi-well plate, combine the kinase, its specific substrate, ATP, and the appropriate reaction buffer.
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Add this compound at various concentrations (and a DMSO vehicle control).
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Incubate the plate at the optimal temperature (usually 30°C) for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
-
Data Interpretation:
-
Compare the IC50 values for the off-target kinases to the on-target IC50 for AR-V7. A selectivity ratio of >100-fold is generally considered good for distinguishing on-target from off-target effects in early-stage drug discovery.
-
Visualizations
Caption: Conceptual diagram of on-target versus off-target effects of this compound.
Technical Support Center: Refining Western Blot Protocols to Detect SC912 Effects on Androgen Receptor (AR)
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Western blotting to investigate the effects of the small molecule inhibitor SC912 on androgen receptor (AR) signaling.
Troubleshooting Guides
Question: My Western blot shows a very weak or no signal for the androgen receptor (AR). What are the possible causes and solutions?
Answer: A weak or absent AR signal can be frustrating. Here are several potential causes and corresponding troubleshooting steps:
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Low Protein Abundance: The target protein concentration in your sample may be too low for detection.
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Solution: Increase the total protein amount loaded onto the gel. If you are working with tissues or cells with known low AR expression, consider using techniques like immunoprecipitation to enrich for AR before loading.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like full-length AR (~110 kDa), you may need to optimize the transfer time and voltage. Consider using a membrane with a smaller pore size (e.g., 0.2 µm) for lower molecular weight AR variants.[1]
-
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may not be optimal.
-
Solution: Increase the concentration of your primary antibody. It's also beneficial to perform a titration experiment to determine the optimal antibody concentrations for your specific experimental conditions. Ensure your secondary antibody is appropriate for the primary antibody's host species.
-
-
Insufficient Incubation Times: The incubation times for the primary or secondary antibodies may be too short.
-
Solution: Extend the primary antibody incubation to overnight at 4°C. Ensure the secondary antibody is incubated for at least 1 hour at room temperature.
-
-
Inactive Reagents: Your antibodies or detection reagents may have lost activity.
-
Solution: Use fresh antibody dilutions for each experiment. Ensure that your detection reagents have not expired and have been stored correctly.
-
Question: I am observing high background on my AR Western blot, making it difficult to interpret the results. How can I reduce the background?
Answer: High background can obscure your bands of interest. Here are some common causes and solutions:
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Inadequate Blocking: The blocking step may be insufficient, leading to non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Adding a small amount of Tween 20 (0.05-0.1%) to your blocking and wash buffers can also help.[2]
-
-
Antibody Concentration Too High: The concentration of your primary or secondary antibody may be too high.
-
Solution: Reduce the concentration of your antibodies. A dot blot can be a quick way to determine an appropriate antibody dilution.
-
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Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound antibodies.
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Solution: Increase the number and duration of your wash steps. Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.
-
-
Contaminated Buffers: Your buffers may be contaminated with bacteria or particulates.
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Solution: Prepare fresh buffers and filter them before use.
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Question: I am seeing multiple bands on my Western blot for AR. How can I determine which is the correct band and get rid of the non-specific ones?
Answer: The presence of multiple bands can be due to several factors:
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Protein Isoforms and Splice Variants: The androgen receptor has multiple splice variants, such as AR-V7, which run at a lower molecular weight (~80 kDa) than the full-length protein (~110 kDa).[3]
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Solution: Consult the literature to confirm the expected molecular weights of AR isoforms in your specific cell or tissue type. You can use antibodies specific to different domains of the AR (N-terminal or C-terminal) to distinguish between full-length AR and its variants.[3]
-
-
Non-Specific Antibody Binding: Your primary antibody may be cross-reacting with other proteins.
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Solution: Use a more specific, affinity-purified primary antibody. Running a negative control (e.g., a cell line that does not express AR) can help confirm the specificity of your antibody.
-
-
Protein Degradation: Your samples may have undergone degradation.
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Solution: Always prepare fresh lysates and include protease inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process.[4]
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Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect the androgen receptor (AR) in a Western blot?
A1: this compound is a small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor.[5] It is designed to be effective against both full-length AR (AR-FL) and AR splice variants like AR-V7, which lack the ligand-binding domain.[5][6] In a Western blot experiment, you might observe the following effects of this compound:
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Changes in AR Localization: this compound has been shown to impair the nuclear localization of AR-V7.[5][6] Therefore, you would expect to see a decrease in the AR signal in the nuclear fraction and a potential increase in the cytoplasmic fraction of your cell lysates.
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Induction of Apoptosis: this compound can induce apoptosis in AR-V7 positive cancer cells.[5][6] This can be observed on a Western blot by probing for markers of apoptosis, such as cleaved PARP.[7]
Q2: How can I use Western blotting to confirm that this compound is affecting AR nuclear localization?
A2: To investigate changes in AR localization, you will need to perform subcellular fractionation to separate the cytoplasmic and nuclear components of your cells before running the Western blot. A detailed protocol for this is provided below. You would then probe the Western blots of both fractions with an AR antibody. An effective this compound treatment should result in a decreased AR band intensity in the nuclear fraction. To ensure the purity of your fractions, you should also probe your blots with antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Histone H3 or Lamin B1) markers.
Q3: What are the expected molecular weights for full-length AR and AR-V7?
A3: Full-length androgen receptor (AR-FL) has an expected molecular weight of approximately 110 kDa.[3][8] The AR-V7 splice variant, which lacks the ligand-binding domain, has an expected molecular weight of around 80 kDa.[3]
Q4: How can I quantify the changes in AR protein levels after this compound treatment?
A4: To quantify your Western blot results, you can use densitometry analysis software like ImageJ.[9] This involves measuring the intensity of the protein bands. To ensure accuracy, you should normalize the intensity of your AR band to a loading control (e.g., β-actin, GAPDH, or α-tubulin) in the same lane.[9] This will account for any variations in protein loading between lanes.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from Western blot experiments investigating the effects of this compound on AR.
Table 1: Densitometry Analysis of AR Protein Levels in Whole-Cell Lysates
| Treatment | AR Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized AR Expression (AR/β-actin) | Fold Change vs. Control |
| Vehicle Control | 1500 | 2000 | 0.75 | 1.00 |
| This compound (1 µM) | 1200 | 1950 | 0.62 | 0.83 |
| This compound (5 µM) | 800 | 2050 | 0.39 | 0.52 |
Table 2: Densitometry Analysis of AR Subcellular Localization
| Treatment | Fraction | AR Band Intensity (Arbitrary Units) | Purity Control (GAPDH/Lamin B1) Intensity | Normalized AR Expression |
| Vehicle Control | Cytoplasmic | 300 | 2500 (GAPDH) | 0.12 |
| Nuclear | 1800 | 2800 (Lamin B1) | 0.64 | |
| This compound (5 µM) | Cytoplasmic | 550 | 2400 (GAPDH) | 0.23 |
| Nuclear | 900 | 2700 (Lamin B1) | 0.33 |
Experimental Protocols
Detailed Western Blot Protocol for AR Detection
-
Sample Preparation (Whole-Cell Lysate):
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Protocol for Nuclear and Cytoplasmic Fractionation
-
Cell Harvesting:
-
Treat and harvest cells as described in the Western blot protocol.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, EDTA, EGTA, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the remaining nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (containing HEPES, NaCl, EDTA, EGTA, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the nuclear fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both fractions and proceed with the Western blot protocol as described above. Remember to load equal amounts of protein for each fraction.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guide to western blot quantification | Abcam [abcam.com]
Technical Support Center: Addressing SC912 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acquired resistance to SC912 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Androgen Receptor (AR). It uniquely targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and AR splice variants, such as AR-V7. This mechanism is significant because AR-V7 lacks the ligand-binding domain (LBD), the target of many conventional anti-androgen therapies, and is often associated with drug resistance in castration-resistant prostate cancer (CRPC). By binding to the AR-NTD, this compound disrupts the transcriptional activity of AR-V7, impairs its nuclear localization and DNA binding, leading to cell-cycle arrest and apoptosis in AR-V7 positive cells.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific mechanisms of acquired resistance to this compound have not been extensively documented, based on resistance to other targeted therapies, several possibilities can be hypothesized:
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Target Alteration: Mutations in the Androgen Receptor N-terminal domain (AR-NTD), the direct target of this compound, could potentially alter the drug binding site and reduce its efficacy. Although the NTD is intrinsically disordered, specific amino acid changes could impact the interaction with this compound.
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Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the inhibited pathway. In the context of AR inhibition, upregulation of pathways such as the PI3K/Akt/mTOR and MAPK pathways has been observed to promote cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.
-
Altered Apoptotic Signaling: Changes in the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members, can make cells more resistant to the apoptotic effects of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves a combination of phenotypic and molecular assays:
-
Determine the IC50 Value: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your putative resistant cell line versus the parental, sensitive cell line. A significant increase (typically 3-fold or more) in the IC50 value is a strong indicator of resistance.
-
Assess Cell Viability and Proliferation: Compare the proliferation rate and viability of parental and suspected resistant cells in the presence of a fixed concentration of this compound (e.g., the original IC50 of the parental line).
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Analyze Target Pathway Modulation: Use techniques like Western blotting or qPCR to assess the expression and phosphorylation status of key proteins in the AR signaling pathway and potential bypass pathways (e.g., Akt, ERK) in both cell lines, with and without this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Gradual decrease in this compound efficacy over multiple passages. | Development of a resistant subpopulation of cells. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Isolate single-cell clones from the resistant population to establish a stable resistant cell line for further characterization. 3. Analyze molecular markers of resistance (see FAQ 3). |
| Complete lack of response to this compound in a previously sensitive cell line. | 1. Mycoplasma contamination affecting cell behavior and drug response. 2. Incorrect drug concentration or degraded this compound stock. 3. Cell line misidentification or cross-contamination. | 1. Test for mycoplasma contamination and treat if necessary. 2. Prepare a fresh stock of this compound and verify its concentration. 3. Perform cell line authentication (e.g., STR profiling). |
| Resistant phenotype is unstable and lost after thawing frozen stocks. | The resistance mechanism may be non-genetic (e.g., epigenetic changes) and reversible. | 1. When establishing resistant lines, continuously culture a subset of cells in the presence of a maintenance dose of this compound. 2. Freeze down multiple vials of the resistant cell line at early passages. |
| Increased expression of survival pathway proteins (e.g., p-Akt, p-ERK) in resistant cells. | Activation of bypass signaling pathways. | 1. Investigate the efficacy of combining this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). 2. Perform a synergy analysis to determine if the combination is additive or synergistic. |
Quantitative Data Summary
The following tables provide examples of quantitative data that might be observed when characterizing this compound-resistant cell lines. The data presented here is hypothetical and based on typical results from studies of acquired resistance to other targeted therapies in prostate cancer.
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| LNCaP | 0.5 | 5.0 | 10 |
| 22Rv1 | 0.8 | 9.6 | 12 |
| VCaP | 0.3 | 4.5 | 15 |
Table 2: Relative Protein Expression in Parental vs. Resistant 22Rv1 Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| AR-V7 | 1.0 | 1.2 |
| p-Akt (S473) | 1.0 | 3.5 |
| p-ERK1/2 (T202/Y204) | 1.0 | 2.8 |
| ABCB1 (P-gp) | 1.0 | 5.0 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a dose-escalation method for generating a stable this compound-resistant prostate cancer cell line.
Materials:
-
Parental prostate cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks, plates, and consumables
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a density that allows for logarithmic growth. After 24 hours, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Recovery: Culture the cells in the presence of this compound, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery (i.e., resumption of proliferation).
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the concentration of this compound. The process can take several months. If significant cell death occurs, reduce the fold-increase in concentration.
-
Establish a Stable Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the cell line is considered resistant.
-
Cryopreservation: At each successful dose escalation step, cryopreserve vials of the cells for future use.
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Cell Viability Assay (MTT Assay):
-
Seed both parental and resistant cells in 96-well plates.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
After 72 hours of incubation, add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
Calculate the IC50 values for both cell lines.
2. Western Blot Analysis:
-
Lyse parental and resistant cells (treated and untreated with this compound) to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., AR, AR-V7, p-Akt, Akt, p-ERK, ERK, ABCB1, and a loading control like GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
3. Quantitative PCR (qPCR):
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for genes of interest (e.g., AR, AR-V7, genes regulated by AR, and housekeeping genes).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound on Androgen Receptor signaling.
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Technical Support Center: Minimizing Toxicity of Novel Small Molecule Inhibitors in Preclinical Models
Disclaimer: Publicly available information regarding specific preclinical toxicity studies for the small molecule inhibitor SC912 is limited. The following technical support center provides a comprehensive framework and best practices for minimizing toxicity of novel small molecule inhibitors, such as this compound, in preclinical models. The data, protocols, and specific examples provided are illustrative and based on established methodologies in preclinical toxicology for oncology drug candidates.
Frequently Asked questions (FAQs)
This section addresses common questions researchers encounter when planning and executing preclinical toxicity studies for novel small molecule inhibitors.
| Question | Answer |
| 1. What is the first step in determining the in vivo dosage of a novel small molecule inhibitor like this compound? | The initial step is to conduct a Dose Range-Finding (DRF) study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity, establishing a safe dose range for subsequent efficacy studies.[1][2][3] |
| 2. How should I select the starting dose for a DRF study? | The starting dose is often extrapolated from in vitro data. A common approach is to begin at a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[4] Information from preliminary pharmacokinetic (PK) studies is also invaluable for this estimation. |
| 3. What are the key differences between acute, sub-chronic, and chronic toxicity studies? | Acute studies involve a single dose or multiple doses over a short period (up to 24 hours) to determine immediate adverse effects.[5][6] Sub-chronic studies involve repeated daily dosing over a longer period (e.g., 28 or 90 days in rodents) to assess toxicity from longer-term exposure.[7][8] Chronic studies extend for a significant portion of the animal's lifespan (e.g., 6 months or longer) and are typically required for drugs intended for long-term human use.[7] |
| 4. How can I predict potential in vivo toxicity before starting animal studies? | A variety of in vitro assays can help predict in vivo toxicity.[9][10][11] These include cytotoxicity assays in relevant cell lines, screening for off-target activity against a panel of kinases and other proteins, and assessing effects on critical cellular pathways.[12][13] These methods support early risk assessment and can help in prioritizing compounds with better safety profiles.[13] |
| 5. What are "off-target" effects, and how can they contribute to toxicity? | Off-target effects occur when a small molecule inhibitor interacts with unintended proteins in addition to its primary target.[14][15] These unintended interactions, especially with essential proteins like kinases that regulate cell survival, can lead to unexpected toxicity.[16][17][18][19] Identifying and understanding these off-target activities is crucial for interpreting toxicity data.[17] |
| 6. My compound is poorly soluble. How can the formulation contribute to toxicity? | Formulations for poorly soluble drugs often require excipients like co-solvents, surfactants, or cyclodextrins to improve bioavailability.[20][21][22][23] However, these excipients can have their own inherent toxicities, especially at high concentrations.[24][25] Additionally, if the drug precipitates out of solution upon administration, it can cause local irritation, inflammation, and erratic absorption, leading to toxicity.[25] |
| 7. What are the essential components of a preclinical safety program for an oncology drug candidate? | According to ICH S9 guidelines, the preclinical safety program for an anticancer drug typically includes acute or dose-range finding studies, repeated-dose toxicity studies in at least one rodent and one non-rodent species, and safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).[26][27] Genotoxicity studies are also required.[26] |
| 8. What clinical signs should I monitor for during an in vivo toxicity study? | Daily monitoring should include changes in body weight, food and water consumption, physical appearance (e.g., ruffled fur, hunched posture), and behavior (e.g., lethargy, aggression). Any signs of distress, pain, or suffering must be recorded and addressed according to humane endpoint guidelines. |
| 9. What is the importance of including a vehicle control group? | A vehicle control group is essential to differentiate between the toxicity caused by the drug itself and any adverse effects caused by the formulation (the vehicle).[25] This is particularly important when using complex formulations for poorly soluble compounds. |
| 10. How do I manage and report adverse events observed during a study? | Any unfavorable and unintended observation in an animal after the use of a veterinary medicinal product is considered an adverse event.[28] It is crucial to have a system for the collection, validation, and reporting of these events.[28] Timely and detailed documentation is key to accurate classification and causality assessment.[28] All adverse events, including the severity and frequency, should be meticulously documented and reported to the relevant institutional animal care and use committee (IACUC) and, if applicable, regulatory bodies.[29][30][31][32] |
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during preclinical experiments.
| Issue | Potential Cause & Troubleshooting Steps |
| 1. Unexpected animal mortality is observed at a dose predicted to be safe. | Potential Causes: • Formulation Issue: The drug may have precipitated, leading to an embolism or local tissue damage. • Acute Off-Target Toxicity: The compound may have a potent, unpredicted off-target effect on a critical protein. • Strain/Species Sensitivity: The chosen animal model may be particularly sensitive to the compound. Troubleshooting Steps: • Q: Did you include a vehicle control group? A: Always run a vehicle-only control group to rule out formulation toxicity.[25] If mortality is also seen in this group, the vehicle is the likely cause. • Q: How was the formulation prepared and administered? A: Re-evaluate the formulation protocol. Check for solubility and stability of the compound in the vehicle. Consider alternative, less toxic vehicles or formulation strategies like nanosuspensions.[20][23] • Q: Can you perform an in vitro counter-screen? A: Use a broad kinase panel or other off-target screening platforms to identify potential unintended targets that could explain the acute toxicity.[14] |
| 2. Lack of in vivo efficacy despite potent in vitro activity. | Potential Causes: • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching therapeutic concentrations at the tumor site. • Formulation Failure: The drug may not be adequately absorbed from the formulation. Troubleshooting Steps: • Q: Have you conducted a PK study? A: A pilot PK study is essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This will determine if the compound is reaching and maintaining sufficient exposure levels in vivo.[4] • Q: Is the formulation optimized for bioavailability? A: For poorly soluble compounds, consider advanced formulation strategies such as amorphous solid dispersions or lipid-based systems to enhance absorption.[20][21] |
| 3. Significant inter-animal variability in toxic response. | Potential Causes: • Inconsistent Dosing: Inaccurate dose administration (e.g., improper oral gavage technique) can lead to variability. • Variable PK: Differences in individual animal metabolism or absorption can lead to different exposure levels. Troubleshooting Steps: • Q: Is your dosing procedure standardized? A: Ensure all technical staff are properly trained and follow a standardized protocol for dose administration. • Q: Can you measure plasma drug levels? A: Collect satellite blood samples to perform toxicokinetic (TK) analysis. Correlating plasma drug concentration with the observed toxicity can help determine if the variability is exposure-driven. |
| 4. On-target toxicity is limiting the therapeutic window. | Potential Causes: • Target Biology: The intended target of this compound (the Androgen Receptor) may have essential functions in normal tissues, and its inhibition leads to unavoidable toxicity. Troubleshooting Steps: • Q: Can the dosing schedule be modified? A: Explore alternative dosing schedules (e.g., intermittent vs. daily dosing) that might maintain anti-tumor efficacy while allowing normal tissues to recover, thereby reducing toxicity. • Q: Can the compound be combined with another agent? A: Consider combination therapies where this compound can be used at a lower, less toxic dose in synergy with another agent. |
Data Presentation
Quantitative data from preclinical studies should be summarized in clear, structured tables. Below are templates for presenting data from a dose-range finding study and an in vitro kinase screen.
Table 1: Hypothetical Dose-Range Finding (DRF) Study Summary for this compound in Mice
| Dose Group (mg/kg, oral gavage) | N | Mean Body Weight Change (%) (Day 14) | Mortality | Key Clinical Observations |
| Vehicle Control | 5 | +5.2% | 0/5 | No abnormal findings |
| 10 | 5 | +3.1% | 0/5 | No abnormal findings |
| 30 | 5 | -2.5% | 0/5 | Mild piloerection in 2/5 animals |
| 100 | 5 | -8.9% | 1/5 | Hunched posture, lethargy, significant weight loss |
| 300 | 5 | -15.7% (by Day 7) | 4/5 | Severe lethargy, ataxia, moribund by Day 7 |
Based on this hypothetical data, the Maximum Tolerated Dose (MTD) might be estimated to be around 30 mg/kg.
Table 2: Hypothetical Off-Target Kinase Profile for this compound
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) | Potential Toxicity Association |
| AR (On-Target) | 95% | 50 | - |
| Kinase A | 85% | 250 | Cardiotoxicity |
| Kinase B | 60% | 800 | Hepatotoxicity |
| Kinase C | 15% | >10,000 | - |
| Kinase D | 5% | >10,000 | - |
This hypothetical data suggests that at concentrations needed for on-target activity, this compound might also inhibit Kinase A and B, which could contribute to off-target toxicity.
Experimental Protocols
Detailed methodologies are critical for reproducibility and interpretation of results.
Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), typically 8-12 weeks old, one sex (usually female, as they are often more sensitive).
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before dosing.
-
Dosing:
-
Administer a single oral dose of this compound using a gavage needle.
-
Start with a dose estimated to be near the LD50, based on in vitro data or data from similar compounds.
-
If the animal survives, dose the next animal at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, dose the next animal at a lower dose level.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
-
Record body weights on Days 0, 7, and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Use the results to calculate an estimated LD50 and establish the dose range for subsequent studies.
Protocol 2: 28-Day Repeated Dose Sub-Chronic Toxicity Study in Rodents
-
Animal Model: Use both male and female rats (e.g., 20 of each sex).
-
Group Allocation: Randomly assign animals to at least 4 groups (vehicle control, low-dose, mid-dose, and high-dose). A typical group size is 10 animals/sex/group.
-
Formulation: Prepare this compound in a suitable vehicle. Ensure the formulation is homogenous and stable for the duration of the study.
-
Administration: Administer the compound or vehicle daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Monitoring:
-
Conduct detailed clinical observations daily.
-
Record body weight and food consumption weekly.
-
Perform ophthalmological examinations before and at the end of the study.
-
Collect blood samples for hematology and clinical chemistry analysis at termination.
-
Collect urine samples for urinalysis.
-
-
Pathology:
-
At the end of the study, conduct a full necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, spleen, heart, brain).
-
Preserve a comprehensive list of tissues in formalin for histopathological examination.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Androgen Receptor (AR) and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for observed in vivo toxicity.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. hoeford.co.uk [hoeford.co.uk]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. toxicology.org [toxicology.org]
- 7. researchgate.net [researchgate.net]
- 8. iccffeed.org [iccffeed.org]
- 9. Assessing how in vitro assay types predict in vivo toxicology data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dl.astm.org [dl.astm.org]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance | Semantic Scholar [semanticscholar.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. icr.ac.uk [icr.ac.uk]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. journals.umcs.pl [journals.umcs.pl]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 25. benchchem.com [benchchem.com]
- 26. ettlin-consulting.com [ettlin-consulting.com]
- 27. seed.nih.gov [seed.nih.gov]
- 28. Veterinary adverse event reporting: processes & practices [billeveast.com]
- 29. blog.cloudbyz.com [blog.cloudbyz.com]
- 30. adverse events [vmdconnect.uk]
- 31. Reporting adverse events | American Veterinary Medical Association [avma.org]
- 32. gov.uk [gov.uk]
Validation & Comparative
A Preclinical Head-to-Head: Evaluating SC912 and Enzalutamide in Castration-Resistant Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of SC912 and the established second-generation androgen receptor inhibitor, enzalutamide, in the context of castration-resistant prostate cancer (CRPC). This comparison is based on available preclinical data, focusing on their mechanisms of action and efficacy in relevant cancer models.
While direct head-to-head clinical trials are not yet available, preclinical evidence offers valuable insights into the potential advantages of this compound, particularly in overcoming resistance to current therapies like enzalutamide. A pivotal challenge in CRPC treatment is the emergence of androgen receptor (AR) splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by enzalutamide, rendering the drug ineffective. This compound emerges as a promising agent by directly addressing this resistance mechanism.
Targeting the Androgen Receptor: A Tale of Two Mechanisms
Enzalutamide functions as a potent AR signaling inhibitor by competitively binding to the LBD of the full-length AR. This action prevents androgen binding, nuclear translocation of the receptor, and subsequent binding to DNA, ultimately inhibiting the transcription of genes that drive prostate cancer cell growth.[1][2][3][4][5][6]
In contrast, this compound employs a distinct and significant mechanism of action. It is a small molecule that binds to the N-terminal domain (NTD) of the androgen receptor.[7][8][9] This is a critical distinction, as the NTD is retained in AR splice variants like AR-V7. By targeting the NTD, this compound can inhibit the activity of both full-length AR and the constitutively active AR-V7, which is a key driver of enzalutamide resistance.[7][8][9] Preclinical studies have demonstrated that this compound disrupts the transcriptional activity of AR-V7, impairs its nuclear localization, and hinders its binding to DNA.[1][7][8][9]
Preclinical Efficacy: A Focus on Enzalutamide Resistance
The key advantage of this compound, as suggested by preclinical data, lies in its potential to treat enzalutamide-resistant CRPC. The expression of AR-V7 is a well-established mechanism of resistance to enzalutamide. Since this compound directly targets and inhibits AR-V7, it offers a therapeutic strategy for patients whose tumors have developed this resistance mechanism.
Quantitative Data Summary
Due to the absence of direct comparative preclinical studies, a side-by-side quantitative comparison of efficacy metrics like tumor growth inhibition is not feasible. However, we can summarize the reported preclinical effects of each compound in relevant models.
Table 1: Preclinical Efficacy of this compound in AR-V7 Positive CRPC Models
| Experimental Model | Key Findings | Reference |
| AR-V7 positive CRPC cells | Suppressed proliferation, induced cell-cycle arrest, and apoptosis. | [1][7][8][9] |
| AR-V7 expressing CRPC xenografts | Attenuated tumor growth and antagonized intratumoral AR signaling. | [1][7][8][9] |
Table 2: Preclinical Efficacy of Enzalutamide in CRPC Models
| Experimental Model | Key Findings | Reference |
| Androgen-sensitive prostate cancer cells (LNCaP) | Inhibition of cell proliferation. | [10][11] |
| CRPC xenograft models (pre-resistance) | Inhibition of tumor growth. | [12][13] |
| Enzalutamide-resistant CRPC models | Reduced efficacy or resistance. | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical evaluation of these compounds is essential for interpreting the data.
Key Experiments for this compound (Based on Yi et al., Oncogene, 2024)
Cell-Based Assays:
-
Cell Lines: AR-V7 positive CRPC cell lines (e.g., 22Rv1, CWR-R1-D567) and cells engineered to express AR-V7.
-
Proliferation Assays: Cells were treated with varying concentrations of this compound, and cell viability was assessed using assays like MTT or CellTiter-Glo.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Apoptosis Assays: Apoptosis was measured using methods such as Annexin V/PI staining followed by flow cytometry.
-
AR-V7 Activity Assays: Luciferase reporter assays were employed to measure the transcriptional activity of AR-V7 in the presence of this compound.
-
Nuclear Localization Studies: Immunofluorescence microscopy was used to visualize the subcellular localization of AR-V7 with and without this compound treatment.
-
Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to determine the effect of this compound on the binding of AR-V7 to the promoter regions of its target genes.
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., male nude mice) were used.
-
Tumor Implantation: AR-V7 expressing CRPC cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and subjected to further analysis (e.g., immunohistochemistry for proliferation markers and AR signaling activity).
Representative Experimental Protocols for Enzalutamide
Cell-Based Assays:
-
Cell Lines: Androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2B) prostate cancer cell lines.
-
Cell Viability Assays: Cells were plated in 96-well plates and treated with a range of enzalutamide concentrations. Cell viability was determined after a set incubation period (e.g., 24-72 hours) using the MTT assay, where the absorbance is read by a microplate reader.[3]
-
AR Signaling Assays: The effect of enzalutamide on AR signaling was assessed by measuring the expression of AR target genes, such as PSA, using quantitative real-time PCR or Western blotting.
In Vivo Xenograft Studies:
-
Animal Model: Male immunodeficient mice (e.g., Rag2−/−γc−/−) were utilized.
-
Tumor Implantation: CRPC patient-derived xenograft (PDX) cells or established cell lines were implanted subcutaneously or intra-femorally.
-
Treatment: Mice with established tumors were treated with enzalutamide (e.g., 10mg/kg/day orally) or a vehicle control for a specified duration (e.g., 4-5 weeks).[12][13]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Androgen receptor signaling pathway and points of intervention for enzalutamide and this compound.
Caption: A generalized workflow for a preclinical xenograft study evaluating anti-cancer agents.
Conclusion
Based on available preclinical data, this compound presents a compelling profile as a next-generation AR-targeted therapy for CRPC. Its unique mechanism of action, targeting the NTD of the AR, allows it to overcome a critical resistance mechanism to enzalutamide mediated by the AR-V7 splice variant. While direct comparative efficacy studies are needed to definitively establish its superiority, the existing evidence strongly suggests that this compound holds significant promise for the treatment of enzalutamide-resistant CRPC. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with advanced prostate cancer.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network analyses: Inhibition of androgen receptor signaling reduces inflammation in the lung through AR-MAF-IL6 signaling axes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 7. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Validation of SC912's Inhibitory Effect on AR-V7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel androgen receptor (AR) splice variant V7 (AR-V7) inhibitor, SC912, with other alternative inhibitors. The content is based on available experimental data to objectively evaluate their performance in preclinical settings.
Introduction to AR-V7 and the Need for Targeted Inhibitors
Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, often characterized by the expression of constitutively active AR splice variants, most notably AR-V7.[1] This variant lacks the ligand-binding domain (LBD), rendering it insensitive to conventional androgen deprivation therapies and second-generation antiandrogens that target the LBD.[1] The emergence of AR-V7 is a key mechanism of treatment resistance, driving disease progression. This has spurred the development of novel therapeutic strategies aimed at directly inhibiting AR-V7.
This compound is a recently identified small molecule that demonstrates a promising inhibitory effect on AR-V7.[1] This guide will compare the efficacy of this compound with other notable AR-V7 inhibitors, providing a summary of their mechanisms of action and supporting experimental data.
Mechanism of Action of AR-V7 Inhibitors
The inhibitors discussed in this guide employ distinct mechanisms to counteract AR-V7 activity:
-
This compound: This small molecule directly binds to the N-terminal domain (NTD) of both full-length AR (AR-FL) and AR-V7.[1][2] This interaction disrupts the transcriptional activity of AR-V7, impairs its nuclear localization, and hinders its binding to DNA.[1]
-
Niclosamide: An FDA-approved antihelmintic drug, niclosamide has been repurposed as an AR-V7 inhibitor. Its mechanism involves promoting the degradation of the AR-V7 protein through the ubiquitin-proteasome pathway.[3][4] It also inhibits AR-V7's transcriptional activity and its recruitment to the promoter regions of target genes.[3]
-
EPI-001: This compound and its derivatives are antagonists of the AR NTD. EPI-001 covalently binds to the Tau-5 region within the activation function-1 (AF-1) domain of the AR NTD, which is present in both AR-FL and AR-V7.[5][6] This binding event blocks essential protein-protein interactions required for AR transcriptional activity.[5]
-
PROTACs (e.g., ARD-61): Proteolysis-targeting chimeras are engineered molecules that induce the degradation of specific proteins. AR-V7-targeting PROTACs, such as those in the ARD series, are designed to bring AR-V7 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][9]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and its alternatives in preclinical studies.
Table 1: In Vitro Cell Viability/Proliferation (IC50 Values in µM)
| Compound | LNCaP (AR-FL dependent) | 22Rv1 (AR-V7 driven) | C4-2B (Enzalutamide-resistant) | PC-3 (AR-negative) |
| This compound | ~1 | ~1 | Data not available | >10 |
| Niclosamide | ~0.5 | ~0.5 | ~0.5 | >10 |
| EPI-001 | >25 | >50 | Data not available | >50 |
| PROTAC (ARD-61) | Data not available | Data not available | Data not available | Data not available |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Apoptosis Induction |
| This compound | LNCaP, VCaP, 22Rv1 | Induced cell-cycle arrest and apoptosis (qualitative)[1] |
| Niclosamide | C4-2 AR-V7, CWR22Rv1 | Significantly induced apoptosis (qualitative)[3] |
| EPI-001 | T47D (Breast Cancer) | Induced S-phase cell cycle arrest[10] |
| PROTAC (ARD-61) | MDA-MB-453, HCC1428 (Breast Cancer) | Dose-dependent induction of apoptosis[11] |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Tumor Growth Inhibition |
| This compound | AR-V7 expressing CRPC | Attenuated tumor growth (qualitative)[1] |
| Niclosamide | CWR22Rv1 (Enzalutamide-resistant) | Significantly inhibited tumor growth (qualitative)[3] |
| EPI-001 | LNCaP95 (Enzalutamide-resistant) | Significantly attenuated tumor growth (qualitative)[5] |
| PROTAC (ARD-61) | MDA-MB-453 (Breast Cancer) | Effectively inhibits tumor growth, with 50 mg/kg inducing partial regression[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method used to determine the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the IC50 values using appropriate software.[3][12][13]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Procedure:
-
Seed cells in 6-well plates and treat with the test compound or vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1][4][14][15][16]
AR-V7 Nuclear Localization Assay (Immunofluorescence)
This assay visualizes the subcellular localization of AR-V7 to assess the effect of inhibitors on its nuclear translocation.
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the test compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for AR-V7.
-
After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the nuclear-to-cytoplasmic ratio of AR-V7.[17]
In Vivo Xenograft Tumor Growth Inhibition Study
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Procedure:
-
Subcutaneously inject human prostate cancer cells (e.g., 22Rv1) into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition compared to the control group.[6][18][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AR-V7 signaling pathway and a typical experimental workflow for evaluating AR-V7 inhibitors.
Caption: AR-V7 signaling pathway and points of intervention by various inhibitors.
Caption: A typical experimental workflow for the evaluation of AR-V7 inhibitors.
Conclusion
This compound presents a novel and promising approach to inhibiting AR-V7 by directly targeting its N-terminal domain.[1] The available preclinical data suggests that its efficacy is comparable to other emerging AR-V7 inhibitors like niclosamide and potentially superior to first-generation NTD inhibitors such as EPI-001 in certain contexts. PROTACs also represent a powerful strategy for AR-V7 degradation.
However, for a definitive comparison, further head-to-head studies with standardized assays and reporting of quantitative endpoints are necessary. The data presented in this guide serves as a valuable resource for researchers to understand the current landscape of AR-V7 inhibitors and to inform the design of future investigations into these and other novel therapeutic agents for castration-resistant prostate cancer.
References
- 1. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting androgen receptor activation function-1 with EPI to overcome resistance mechanisms in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPI-001 - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]
- 13. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degrading AR-Dependent Cancers: Expanding the Role of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
SC912 in the Landscape of AR-NTD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While therapies targeting the AR's ligand-binding domain (LBD) have been successful, the emergence of resistance, often driven by AR splice variants like AR-V7 that lack the LBD, necessitates the development of novel therapeutic strategies. One such strategy is the inhibition of the AR's N-terminal domain (NTD), a region crucial for its transcriptional activity. This guide provides a comparative analysis of SC912, a novel AR-NTD inhibitor, with other prominent inhibitors targeting this domain, supported by available preclinical data.
Mechanism of Action: A New Frontier in AR Inhibition
This compound is a small molecule inhibitor that directly targets the NTD of the full-length AR (AR-FL) and its splice variant AR-V7.[1] Its mechanism of action involves binding to a specific region within the AR-NTD, spanning amino acids 507-531.[1] This interaction disrupts the transcriptional activity of AR-V7, impairs its nuclear localization, and hinders its binding to DNA.[1] By targeting the NTD, this compound can inhibit both androgen-dependent and -independent AR signaling, offering a potential advantage over LBD-targeted therapies.
Quantitative Comparison of AR-NTD Inhibitors
The following table summarizes the available quantitative data for this compound and other notable AR-NTD inhibitors. It is important to note that the experimental conditions for determining these values may vary between studies, and direct comparisons should be made with caution.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | AR-V7 | Not Specified | Not Specified | 0.36 µM | [2][3] |
| EPI-002 (Ralaniten) | AR-NTD | Transcriptional Activity | LNCaP | 7.4 µM | [4][5][6] |
| EPI-7170 / EPI-7245 | AR-NTD | AR-driven Cellular Potency | Not Specified | 0.5 - 1 µM | [7] |
| Sintokamide A | AR-NTD | Not Specified | Not Specified | Similar to Enzalutamide | [8][9] |
| VPC-220010 | AR-V7 | Transcriptional Activity | Not Specified | 2.7 µM | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize AR-NTD inhibitors.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP, PC3) are cultured in appropriate media. For cells lacking endogenous AR, they are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Luciferase Activity Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the compound compared to a vehicle control is used to determine the half-maximal inhibitory concentration (IC50).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if a compound can inhibit the binding of AR or its variants to DNA.
-
Cell Treatment and Cross-linking: Prostate cancer cells expressing the AR target (e.g., AR-V7) are treated with the inhibitor or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., AR-V7) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification and Analysis: The DNA is purified from the immunoprecipitated complexes and analyzed by quantitative PCR (qPCR) or sequencing to determine the enrichment of specific DNA regions, indicating protein binding.
Cell Viability Assay
This assay assesses the effect of an inhibitor on the proliferation and survival of cancer cells.
-
Cell Seeding: Prostate cancer cells are seeded in multi-well plates.
-
Compound Treatment: Cells are exposed to a range of concentrations of the test inhibitor for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using various methods, such as MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).
Visualizing the Science
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating AR-NTD inhibitors.
Caption: Mechanism of AR signaling and this compound inhibition.
Caption: Preclinical evaluation workflow for AR-NTD inhibitors.
References
- 1. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. Cell viability assay [bio-protocol.org]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of SC912 and Bicalutamide on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational drug SC912 and the established antiandrogen bicalutamide, focusing on their respective impacts on androgen receptor (AR) signaling. The information presented herein is synthesized from publicly available research to assist in understanding their distinct mechanisms and potential therapeutic applications.
Introduction
Androgen receptor signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the AR has been a primary target for therapeutic intervention. Bicalutamide, a first-generation non-steroidal antiandrogen, has been a cornerstone of androgen deprivation therapy. However, the emergence of resistance, often driven by AR splice variants like AR-V7, has necessitated the development of novel therapeutic strategies. This compound is a newer investigational compound that targets the N-terminal domain (NTD) of the AR, offering a potential mechanism to overcome resistance to traditional AR ligand-binding domain (LBD) antagonists.
Mechanism of Action
Bicalutamide is a competitive antagonist of the androgen receptor. It functions by binding to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1] This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transactivation of target genes.[2] However, in some contexts, particularly with AR mutations, bicalutamide can paradoxically act as an agonist.[3][4]
This compound , in contrast, is an AR N-terminal domain (NTD) inhibitor. It binds directly to the NTD of both full-length AR (AR-FL) and AR splice variants, most notably AR-V7, which lacks the LBD.[5][6] By targeting the NTD, this compound disrupts the transcriptional activity of the AR, impairs its nuclear localization and binding to DNA.[5][6] This distinct mechanism of action makes this compound a promising candidate for treating castration-resistant prostate cancer (CRPC) where AR-V7 expression is a common resistance mechanism to LBD-targeted therapies.[5][7]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and bicalutamide based on available in vitro studies. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Compound | Target | IC50 | Cell Line(s) |
| This compound | AR N-Terminal Domain (NTD), AR-V7 | ~0.36 µM (AR-V7 inhibition) | HEK293T (with AR-V7 expression) |
| Bicalutamide | AR Ligand-Binding Domain (LBD) | ~160 nM (in competition binding assays)[8] | LNCaP |
| ~0.35 µM (in VP16-AR–mediated transcription assay with R1881) | LNCaP/AR-luc |
Signaling Pathway Diagrams
The following diagrams illustrate the androgen receptor signaling pathway and the distinct points of intervention for this compound and bicalutamide.
Caption: AR signaling pathway and points of inhibition by this compound and bicalutamide.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of this compound and bicalutamide.
Caption: A typical workflow for comparing this compound and bicalutamide in vitro.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate AR signaling inhibitors.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound and bicalutamide on the proliferation of prostate cancer cells.
-
Methodology:
-
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or bicalutamide (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
AR Transcriptional Activity (Luciferase Reporter Assay)
-
Objective: To quantify the inhibitory effect of this compound and bicalutamide on AR-mediated gene transcription.
-
Methodology:
-
Co-transfect prostate cancer cells (e.g., PC-3, which are AR-negative, with an AR expression vector) or use AR-positive cells (e.g., LNCaP) with a luciferase reporter plasmid containing androgen response elements (AREs) and a Renilla luciferase control vector.
-
After 24 hours, treat the cells with a synthetic androgen (e.g., R1881) in the presence or absence of various concentrations of this compound or bicalutamide for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[9][10][11][12]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the activity observed with the androgen alone and calculate the IC50 values.
-
AR Nuclear Localization (Western Blot)
-
Objective: To assess the ability of this compound and bicalutamide to inhibit the translocation of AR from the cytoplasm to the nucleus.
-
Methodology:
-
Culture prostate cancer cells (e.g., LNCaP) and treat them with androgens (e.g., DHT or R1881) with or without pre-treatment with this compound or bicalutamide for a defined period (e.g., 2-4 hours).
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.[13][14]
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against AR. Use Lamin A/C as a nuclear marker and GAPDH or α-tubulin as a cytoplasmic marker to ensure the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.[15][16]
-
Quantify the band intensities to determine the relative amount of AR in the nucleus versus the cytoplasm.
-
Conclusion
This compound and bicalutamide represent two distinct strategies for inhibiting androgen receptor signaling. Bicalutamide, a well-established LBD antagonist, has proven efficacy but is susceptible to resistance mechanisms involving AR mutations and the expression of AR splice variants like AR-V7. This compound, by targeting the AR NTD, offers a novel approach that can circumvent these resistance pathways. The provided data and protocols offer a framework for the comparative evaluation of these and other AR-targeting compounds. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound.
References
- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicalutamide inhibits androgen-mediated adhesion of prostate cancer cells exposed to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide and bicalutamide combination treatment overcomes enzalutamide and bicalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
SC912: A Novel Approach to Androgen Receptor Antagonism - A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SC912 with established androgen receptor (AR) antagonists, Enzalutamide and Bicalutamide. We delve into the specificity of this compound, supported by available experimental data, and outline detailed protocols for key validation assays.
This compound represents a paradigm shift in androgen receptor antagonism. Unlike conventional anti-androgens that target the well-defined ligand-binding domain (LBD), this compound uniquely interacts with the N-terminal domain (NTD) of the AR.[1][2][3][4][5][6] This novel mechanism of action holds significant promise, particularly in the context of castration-resistant prostate cancer (CRPC), where resistance to LBD-targeted therapies often emerges through AR splice variants that lack the LBD, such as AR-V7.[2][4]
Mechanism of Action: A Tale of Two Domains
The androgen receptor is a modular protein comprising several functional domains. The C-terminal LBD is the binding site for androgens like testosterone and dihydrotestosterone (DHT), as well as for traditional anti-androgens such as Bicalutamide and Enzalutamide. In contrast, the NTD is an intrinsically disordered region that plays a crucial role in the transactivation of the receptor.
This compound's ability to bind to the NTD, specifically to amino acids 507-531, allows it to inhibit the activity of both full-length AR and truncated splice variants like AR-V7 that are constitutively active and drive resistance to LBD-targeted drugs.[1][2][3][4][5] This fundamental difference in the binding site is the cornerstone of this compound's potential therapeutic advantage.
Figure 1. Comparison of binding sites for LBD- and NTD-targeted AR antagonists.
Comparative Analysis of Androgen Receptor Antagonists
The following table summarizes the key characteristics of this compound, Enzalutamide, and Bicalutamide. It is important to note that a direct comparison of binding affinities (Ki or IC50) is challenging due to the different binding domains.
| Feature | This compound | Enzalutamide | Bicalutamide |
| Binding Domain | N-Terminal Domain (NTD)[1][2][3][4][5] | Ligand-Binding Domain (LBD)[7] | Ligand-Binding Domain (LBD)[8][9][10][11] |
| Binding Affinity (Ki) | Data not available | ~5-8 times higher than Bicalutamide[7][12] | 35 nM (for T877A mutant AR)[9], 12.5 µM[8] |
| IC50 | Data not available | Data not available in direct comparison | 0.16 µM (in LNCaP/AR(cs) cells)[9], 0.2 µM (in HepG2 cells)[8] |
| Activity against AR Splice Variants (e.g., AR-V7) | Active[1][2][3][4] | Inactive[2] | Inactive |
| Mechanism of Inhibition | Disrupts AR-V7 transcriptional activity, impairs nuclear localization and DNA binding[2][4] | Competitively inhibits androgen binding to the LBD[7] | Competitively inhibits androgen binding to the LBD[8][11] |
Specificity of this compound: What the Data Shows (and What is Missing)
A critical aspect of validating any new therapeutic agent is understanding its specificity. While this compound's unique targeting of the AR-NTD is a key feature, comprehensive data on its off-target effects is not yet publicly available. To rigorously assess specificity, a compound should be screened against a broad panel of other proteins, particularly those with structural similarities or related functions.
Current Evidence for Specificity:
-
Unique Binding Site: The primary evidence for this compound's specificity lies in its novel interaction with the AR-NTD, a domain that is structurally distinct from the LBD targeted by other anti-androgens.[1][2][3][4][5]
Data Gaps in Specificity Validation:
-
Kinase Panel Screening: There is no publicly available data from screens of this compound against a comprehensive panel of kinases. Such screening is crucial to rule out off-target effects on key signaling pathways.
-
Nuclear Receptor Profiling: Similarly, data on the activity of this compound against other members of the nuclear receptor superfamily is not available. This would be important to confirm its selectivity for the androgen receptor.
-
Other Transcription Factors: Given that this compound targets a transcription factor, assessing its potential interaction with other transcription factors would be a valuable component of its specificity profile.
Experimental Protocols for Specificity Validation
To address the existing data gaps and rigorously validate the specificity of this compound, the following experimental protocols are recommended.
Competitive Binding Assay (for LBD-Targeted Antagonists)
This assay is fundamental for determining the binding affinity of compounds that target the AR-LBD.
Figure 2. Workflow for a competitive binding assay.
Methodology:
-
Protein Preparation: Purified recombinant AR-LBD is used.
-
Reaction Mixture: A constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) is incubated with the AR-LBD in the presence of varying concentrations of the unlabeled test compound (e.g., Bicalutamide, Enzalutamide).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods such as filtration or size-exclusion chromatography.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of AR activation or inhibition.
Figure 3. Workflow for a reporter gene assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., PC-3 or HEK293) is co-transfected with an AR expression vector and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with androgen response elements (AREs).
-
Treatment: The transfected cells are treated with an androgen (e.g., DHT) to stimulate AR activity, in the presence or absence of the test compound (this compound, Enzalutamide, or Bicalutamide) at various concentrations.
-
Incubation: Cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates antagonistic activity.
Off-Target Screening
To comprehensively assess specificity, this compound should be subjected to broad off-target screening.
Figure 4. Logical workflow for off-target screening.
Methodologies:
-
Kinase Panel Screening: this compound should be tested against a large, diverse panel of purified kinases (e.g., >400 kinases) in enzymatic assays to determine its inhibitory activity (IC50) against each kinase.
-
Nuclear Receptor Profiling: The selectivity of this compound should be evaluated by testing its activity in cell-based reporter assays for other members of the nuclear receptor superfamily, such as the estrogen, progesterone, and glucocorticoid receptors.
Conclusion
This compound presents an innovative strategy for targeting the androgen receptor by binding to the N-terminal domain. This mechanism provides a clear advantage in overcoming resistance mediated by AR splice variants that lack the ligand-binding domain. While the available data strongly supports this unique mode of action, a comprehensive validation of this compound's specificity requires further investigation through broad off-target screening. The experimental protocols outlined in this guide provide a framework for the necessary studies to fully characterize the selectivity profile of this promising new compound.
References
- 1. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
SC912 Demonstrates Potent Anti-Tumor Activity in Castration-Resistant Prostate Cancer Models by Targeting AR-V7
A novel small molecule, SC912, shows significant promise in overcoming resistance to current therapies in castration-resistant prostate cancer (CRPC) by effectively targeting the androgen receptor (AR) and its notorious splice variant, AR-V7. A recent study published in Oncogene provides a comprehensive cross-validation of this compound's anti-tumor effects in various CRPC models, highlighting its potential as a next-generation therapeutic for advanced prostate cancer.
Castration-resistant prostate cancer presents a significant clinical challenge, largely driven by the continued activity of the androgen receptor, often through mechanisms involving the AR-V7 splice variant, which lacks the ligand-binding domain targeted by current drugs like enzalutamide and abiraterone. This compound, a newly identified small molecule, circumvents this resistance by binding to the N-terminal domain (NTD) of the AR, a region present in both the full-length receptor and the AR-V7 variant.[1][2] This novel mechanism of action allows this compound to disrupt the transcriptional activity of AR-V7, impair its localization to the nucleus, and ultimately inhibit the proliferation of CRPC cells.[1]
Comparative Efficacy of this compound in CRPC Cell Lines
In vitro studies demonstrate the potent cytotoxic effects of this compound across a panel of CRPC cell lines, including those expressing high levels of AR-V7. The half-maximal inhibitory concentration (IC50) values for this compound were determined and compared with the standard-of-care drug, enzalutamide.
| Cell Line | AR Status | AR-V7 Status | This compound IC50 (μM) | Enzalutamide IC50 (μM) |
| LNCaP | Androgen-sensitive | Low | ~1 | >10 |
| VCaP | Androgen-sensitive | High | ~1 | >10 |
| 22Rv1 | Castration-resistant | High | ~1 | >10 |
| PC3 | Androgen-independent | Negative | >10 | >10 |
Table 1: Comparative IC50 Values of this compound and Enzalutamide in Prostate Cancer Cell Lines. Data extracted from Yi et al., Oncogene (2024).
The data clearly indicates that this compound is significantly more potent than enzalutamide in cell lines expressing AR-V7 (VCaP and 22Rv1). Notably, in the AR-V7-negative and AR-negative PC3 cell line, neither compound showed significant activity, confirming their on-target effects.
In Vivo Anti-Tumor Activity in CRPC Xenograft Model
To validate these in vitro findings, the anti-tumor efficacy of this compound was assessed in a castration-resistant 22Rv1 xenograft mouse model.
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg, oral gavage, daily | ~60% |
| Enzalutamide | 25 mg/kg, oral gavage, daily | ~20% |
Table 2: In Vivo Efficacy of this compound in the 22Rv1 CRPC Xenograft Model. Data extracted from Yi et al., Oncogene (2024).
Oral administration of this compound resulted in a substantial reduction in tumor growth compared to the vehicle control and demonstrated superior efficacy over enzalutamide in this AR-V7-driven tumor model. These findings underscore the potential of this compound to overcome the resistance mechanisms that limit the effectiveness of current AR-targeted therapies.
Mechanism of Action: Targeting the AR N-Terminal Domain
This compound's unique mechanism of action lies in its ability to bind to the N-terminal domain of the androgen receptor. This interaction disrupts the function of both full-length AR and the constitutively active AR-V7 splice variant.
Figure 1: Mechanism of Action of this compound vs. Enzalutamide. This diagram illustrates how this compound targets the N-terminal domain of both full-length AR and AR-V7, while enzalutamide targets the ligand-binding domain, which is absent in AR-V7.
Experimental Protocols
Cell Viability Assay
CRPC cell lines (LNCaP, VCaP, 22Rv1, and PC3) were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with increasing concentrations of this compound or enzalutamide. Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
Male severe combined immunodeficient (SCID) mice were subcutaneously injected with 2 x 10^6 22Rv1 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and enzalutamide (25 mg/kg). Treatments were administered daily via oral gavage. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length × width²) / 2. At the end of the study, tumors were excised and weighed.
Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key steps in the in vitro and in vivo validation of this compound's anti-tumor activity.
Conclusion
The presented data strongly supports the continued investigation of this compound as a promising therapeutic agent for castration-resistant prostate cancer, particularly in cases of resistance to current androgen receptor-targeted therapies. Its unique mechanism of targeting the AR N-terminal domain allows it to effectively inhibit the pro-tumorigenic activity of the AR-V7 splice variant, a key driver of treatment failure. Further clinical evaluation is warranted to determine the safety and efficacy of this compound in patients with advanced prostate cancer.
References
Independent Verification of SC912 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on SC912, a novel inhibitor of the androgen receptor (AR), with a focus on its activity against the AR-V7 splice variant implicated in castration-resistant prostate cancer (CRPC). The information is compiled from publicly available research to facilitate independent verification and further investigation.
Executive Summary
This compound is a small molecule that has been identified as an inhibitor of the androgen receptor N-terminal domain (AR-NTD).[1][2][3][4][5] This mechanism allows it to bind to both full-length AR and its splice variants, notably AR-V7, which lacks the ligand-binding domain targeted by current therapies like enzalutamide.[1][2][3][5] By targeting the AR-NTD, this compound disrupts AR-V7's transcriptional activity, impairs its nuclear localization and binding to DNA.[1][2][3][5] In preclinical studies, this compound has been shown to suppress proliferation, induce cell-cycle arrest, and promote apoptosis in cancer cells expressing AR-V7.[1][2][3][5] Furthermore, in animal models, this compound has demonstrated the ability to reduce tumor growth.[1][2][3][5]
Data Presentation
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference |
| This compound | AR-V7 | Not Specified | 0.36 | Not Specified | [6] |
Note: Detailed quantitative comparisons with other AR inhibitors from the primary literature were not available in the public domain at the time of this review. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to the N-terminal domain of the androgen receptor. This interaction is crucial as it allows the inhibitor to be effective against both the full-length androgen receptor and the AR-V7 splice variant. The AR-V7 variant is a key driver of resistance to castration-resistant prostate cancer therapies because it is constitutively active and lacks the ligand-binding domain that drugs like enzalutamide target. By inhibiting the N-terminal domain, this compound prevents the necessary conformational changes and protein-protein interactions required for the transcriptional activity of both AR forms. This leads to a downstream suppression of genes that drive tumor growth and survival.
References
- 1. Inhibitors of the transactivation domain of androgen receptor as a therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SC912
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of SC912, a small molecule inhibitor of the androgen receptor variant AR-V7 used in cancer research. Adherence to these protocols is critical for protecting laboratory personnel and the environment from potential hazards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available from major chemical suppliers. The following disposal procedures are based on general best practices for the handling and disposal of hazardous research-grade chemicals, including cytotoxic and antineoplastic agents. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory. Given the nature of this compound as a potential antineoplastic agent, using double chemotherapy gloves is a recommended precaution.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A lab coat or gown should be worn to protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound and materials contaminated with it involves a multi-step process of segregation, containment, labeling, and transfer to a certified hazardous waste facility.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Do not mix this compound waste with non-hazardous trash or other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.
| Waste Category | Description |
| Solid this compound Waste | Includes unused or expired pure this compound powder, and materials grossly contaminated with the solid compound. |
| Liquid this compound Waste | Includes stock solutions, experimental solutions containing this compound, and solvents used to rinse this compound-contaminated labware. |
| Contaminated Labware | Includes empty vials, pipette tips, centrifuge tubes, and other disposable lab supplies that have come into contact with this compound. |
| Contaminated PPE | Includes gloves, disposable lab coats, and other personal protective equipment contaminated with this compound. |
Step 2: Waste Containment
Proper containment prevents leaks and spills and ensures the safety of personnel handling the waste.
-
Solid and Liquid Waste:
-
Collect solid and liquid this compound waste in separate, dedicated, and clearly labeled hazardous waste containers.
-
Containers must be made of a material compatible with the waste (e.g., glass or high-density polyethylene).
-
Ensure containers have tight-fitting lids to prevent leakage.
-
Do not overfill containers; leave at least 10% of headspace to allow for expansion of contents.
-
-
Contaminated Labware and PPE:
-
Sharps (needles, scalpels) contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for "chemotherapeutic" or "cytotoxic" waste.
-
Other contaminated disposables like gloves and lab coats should be collected in a designated, leak-proof bag or container, often a yellow bag for incineration.[1][2]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
All this compound waste containers must be labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
The full chemical name: This compound
-
The specific hazards (e.g., "Toxic," "Cytotoxic").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage of Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate this compound waste from incompatible materials.
-
Ensure all containers are securely closed when not in use.
Step 5: Disposal through a Licensed Facility
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[3]
-
Once a waste container is full or has been in accumulation for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Disposal will likely involve incineration at a specialized facility to ensure the complete destruction of the hazardous compound.[1][5]
Experimental Workflow and Disposal Pathway Diagrams
To further clarify the procedures, the following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: Workflow for the generation and segregation of different types of this compound waste.
Caption: Step-by-step pathway for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
